PacA protein
Description
Overview of Nomenclature and Diverse Biological Roles of "PacA" Related Proteins
The primary protein discussed in the context of terms similar to "PacA protein" is Pituitary adenylate cyclase-activating polypeptide (PACAP), encoded by the ADCYAP1 gene tocris.comcloudna.cn. The UniProt database lists the human entry for this protein as PACA_HUMAN (P18509), with Pituitary adenylate cyclase-activating polypeptide as the recommended name and PACAP as a short name tocris.com. The precursor protein is cleaved into several chains, including PACAP-related peptide (PRP-48), PACAP-27, and PACAP-38 tocris.com. PACAP is classified as a neuropeptide and a hormone tocris.com.
PACAP exerts a wide array of biological effects by activating specific G protein-coupled receptors, namely the PACAP type I receptor (ADCYAP1R1) and also the VIP receptors 1 and 2 (VIPR1 and VIPR2) tocris.com. Its diverse roles include neuroprotection and general cytoprotective effects through anti-apoptotic, anti-inflammatory, and antioxidant actions tocris.com. PACAP promotes neuron projection development and is involved in the control of glucose homeostasis by inducing insulin (B600854) secretion from pancreatic beta cells tocris.com. It also induces a long-lasting increase of intracellular calcium concentrations and neuroendocrine secretion in chromaffin cells tocris.com. Furthermore, PACAP is implicated in regulating the release of various hormones, including adrenocorticotropin, luteinizing hormone, growth hormone, and prolactin nih.gov. It may also play a role in spermatogenesis, sperm motility, and causes smooth muscle relaxation and secretion in the gastrointestinal tract nih.gov.
Beyond PACAP, the term "PACA" appears in the context of the MIA PaCa-2 cell line, a human pancreatic cancer cell line used extensively in cancer research, including studies on cell cycle regulation and the role of various proteins like Annexin A1 (ANXA1) and the Cell Division Cycle-Associated (CDCA) protein family nih.gov. While these studies involve proteins, "MIA PaCa-2" refers to the cell line itself, not a specific protein named "PacA". Similarly, "ICGC-PACA" refers to a cohort in pancreatic adenocarcinoma research.
Significance of Investigating "PacA Proteins" in Fundamental Biological Processes
Investigating PACAP (ADCYAP1) is significant due to its critical involvement in numerous fundamental biological processes. Its neuroprotective and cytoprotective properties highlight its potential importance in preventing or mitigating damage in various physiological and pathological conditions tocris.com. The role of PACAP in promoting neuron projection development underscores its significance in the development and maintenance of the nervous system tocris.com. Furthermore, its involvement in glucose homeostasis and hormone regulation points to its crucial role in metabolic and endocrine functions tocris.comnih.gov.
The widespread distribution of PACAP in the central and peripheral nervous systems, as well as in organs like the pancreas, bladder, muscles, and cornea, emphasizes its broad physiological impact nih.gov. Understanding the mechanisms by which PACAP exerts its diverse effects is crucial for deciphering complex biological pathways and identifying potential therapeutic targets for conditions ranging from neurodegenerative disorders and metabolic diseases to inflammatory conditions tocris.comnih.govnih.gov.
Methodological Approaches for Dissecting "this compound" Function and Regulation
Research into PACAP function and regulation employs a variety of methodologies common in protein biochemistry, cell biology, and physiology. Studies often involve examining the effects of PACAP or its analogues on target cells and tissues.
Functional studies frequently assess the activation of downstream signaling pathways, such as the adenylate cyclase/cAMP pathway, which is a primary mechanism of PACAP action tocris.comnih.gov. Measuring intracellular cAMP levels or the activity of adenylate cyclase are key approaches tocris.comnih.gov. Receptor binding assays can be used to determine the affinity of PACAP for its receptors (ADCYAP1R1, VIPR1, VIPR2) tocris.com.
Investigating the effects of PACAP on cellular processes involves techniques such as measuring intracellular calcium concentrations, assessing neuroendocrine secretion, and evaluating insulin secretion from pancreatic beta cells tocris.com. Neuron projection development can be studied using cell culture models and morphological analysis tocris.com.
Molecular techniques are essential for dissecting the mechanisms of PACAP function and regulation. These include:
Western blotting: Used to detect and quantify the expression levels of PACAP, its receptors, and downstream signaling molecules.
RT-PCR: Employed to measure the mRNA expression levels of the ADCYAP1 gene encoding PACAP or the genes encoding its receptors.
Gene silencing: Techniques like using small interfering RNA (siRNA) can be applied to reduce the expression of the ADCYAP1 gene or its receptor genes to study the impact on cellular function.
Proteomic analysis: Can be used to identify global changes in protein expression profiles in response to PACAP treatment or in cells expressing varying levels of PACAP or its receptors.
Immunohistochemistry and immunofluorescence: These methods are used to visualize the distribution and localization of PACAP and its receptors in tissues and cells nih.gov.
While studies involving the small molecule N-propargyl caffeate amide (PACA) are distinct from research on PACAP protein, some methodologies used to study its interaction with proteins are broadly applicable to identifying protein targets or interaction partners. These include covalent labeling techniques, such as biotinylation followed by pull-down assays and detection by Western blotting, which can help identify proteins that bind to a specific molecule cloudna.cnsemanticscholar.org.
The regulation of PACAP activity can involve mechanisms controlling its synthesis, processing, release, and degradation, as well as the regulation of its receptor expression and downstream signaling pathways tocris.comnih.gov. Studies investigating these regulatory mechanisms may involve examining the effects of various stimuli (e.g., stress, hormones) on PACAP expression and release, or investigating the role of intracellular signaling pathways (e.g., cAMP- and protein tyrosine kinase-mediated pathways) in modulating receptor function or downstream effects.
Here is a table summarizing some key activities of PACAP:
| PACAP Form | Activity | IC50/Effect | Reference |
| PACAP 1-38 | Stimulation of adenylyl cyclase | 2 nM (potent) | tocris.com |
| PACAP-27 & -38 | Binding to PAC1 receptor | (Ligand binding) | nih.gov |
| PACAP | Induction of insulin secretion | (Effect observed) | tocris.com |
| PACAP | Neuroprotection | (Effect observed) | tocris.comnih.gov |
| PACAP | Anti-inflammatory actions | (Effect observed) | tocris.com |
Properties
CAS No. |
146811-40-7 |
|---|---|
Molecular Formula |
C11H9ClN2O5S |
Synonyms |
PacA protein |
Origin of Product |
United States |
Photoactivated Adenylate Cyclase Subunit Alpha Paca in Euglena Longa
Discovery and Initial Characterization of Euglena longa PacA
Photoactivated adenylyl cyclases (PACs) were initially discovered and characterized in the related species Euglena gracilis, where they were found to be responsible for mediating phototactic and step-up photophobic responses to blue light nih.govresearchgate.netnibb.ac.jpuni-frankfurt.de. Studies on colorless Euglena mutant strains and the closely related Astasia longa (a synonym for Euglena longa) confirmed the presence of PAC family genes and their products in these organisms as well nih.govresearchgate.net. Initial characterization indicated that the PAC protein in Euglena is a heterotetramer composed of two PacA (alpha) and two PacB (beta) subunits nih.govcam.ac.ukuni-frankfurt.de. Research on Astasia longa specifically identified an mRNA designated AlPAC, similar to PAC mRNAs found in E. gracilis mutant strains, further supporting the presence of a related photoactivated cyclase system in this species researchgate.net. The presence of a cryptic plastid organelle in Euglena longa, despite its non-photosynthetic nature, has been confirmed by molecular data, providing a context for the potential function of light-sensitive proteins like PacA nih.govnih.gov.
Molecular and Genetic Basis of Euglena longa PacA
Euglena longa possesses genes belonging to the photoactivated adenylyl cyclase (PAC) family, including the gene encoding the PacA subunit, pacA nih.govuniprot.orguniprot.org. Analysis of PAC protein sequences in different Euglena and Astasia strains has revealed substantial divergence between strains, with homology ranging from 45% to 100% nih.gov. E. longa expresses orthologs of E. gracilis PAC proteins scienceopen.com.
Gene Structure and Transcriptional Regulation of pacA
Full sequence analysis of PAC genes, including pacA, in Euglena and Astasia strains using techniques like PCR and 3' and 5' RACE has indicated significant genetic diversity nih.gov. While specific details on the intricate gene structure of pacA in Euglena longa are not extensively detailed in the provided results, studies in Euglena gracilis suggest that gene regulation in euglenozoans is not primarily controlled at the transcriptional level, with post-transcriptional regulation playing a significant role in controlling protein expression levels cam.ac.ukuliege.benih.govplos.org. The abundance of certain proteins, such as the RuBisCO small subunit in E. longa, has been shown to be regulated post-transcriptionally nih.gov.
Structural Insights into Euglena longa PacA
Structural analysis of PacA provides insights into its function as a photoactivated adenylyl cyclase.
Domain Architecture and Conserved Motifs (e.g., FAD-binding) of Euglena longa PacA
The PacA protein, like other photoactivated adenylyl cyclases, consists of key functional domains. Sequence alignment and analysis of PAC subunits in Euglena and Astasia have shown that they contain a BLUF domain and an adenylyl cyclase catalytic domain nih.govuniprot.orgnibb.ac.jpuni-frankfurt.de. The BLUF (sensors of blue-light using FAD) domain is responsible for photoreception and binds the flavin adenine (B156593) dinucleotide (FAD) cofactor nih.govnibb.ac.jpuni-frankfurt.denih.gov. The adenylyl cyclase domain catalyzes the conversion of ATP to cAMP uniprot.orguni-frankfurt.deresearchgate.net. These conserved motifs are crucial for the protein's ability to sense blue light and generate the second messenger cAMP, which is involved in intracellular signal transduction and various cellular events uni-frankfurt.de.
Theoretical and Experimental Structural Models of Euglena longa PacA
Biochemical Mechanisms and Enzymatic Activity of Euglena longa PacA
The Euglena longa PacA subunit, as part of the PAC complex, functions as a photoactivated enzyme, directly linking light perception to intracellular signaling through the production of cyclic AMP (cAMP). researchgate.netnih.govnih.govwikipedia.org
Adenylate Cyclase Activity and Cyclic AMP (cAMP) Biosynthesis
The primary enzymatic activity of PacA, within the PAC complex, is that of an adenylyl cyclase (EC 4.6.1.1). wikipedia.orguniprot.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into 3',5'-cyclic AMP (cAMP) and pyrophosphate. wikipedia.orguniprot.org This reaction is fundamental to many cellular signaling pathways, with cAMP acting as a crucial second messenger. wikipedia.org The adenylyl cyclase activity of PAC is significantly enhanced by blue light illumination, demonstrating a direct photoactivation mechanism. researchgate.netnih.gov In the dark, a basal level of constitutive activity is observed, which is substantially amplified upon exposure to blue light. researchgate.net Magnesium ions are generally required for adenylyl cyclase activity and are likely involved in the enzymatic mechanism. wikipedia.org
Photoreceptor Function and Blue Light Responsiveness
PacA, as a component of the PAC tetramer, acts as a blue light photoreceptor. nih.govuniprot.org The photoreceptive capability resides in the BLUF domains present in each subunit, which bind the flavin adenine dinucleotide (FAD) chromophore. researchgate.netnih.govhu-berlin.de Absorption of blue light by the FAD chromophore triggers a conformational change within the BLUF domain, which in turn regulates the activity of the associated adenylyl cyclase domains. researchgate.netnih.govhu-berlin.de This light-induced activation leads to the increased biosynthesis of cAMP. researchgate.netnih.govwikipedia.org The action spectrum for certain light responses in Euglena, such as the step-up photophobic response, resembles the absorption spectrum of the PAC photoreceptor. researchgate.netresearchgate.netresearchgate.net Studies using Euglena longa, a colorless relative of E. gracilis, have confirmed the involvement of PAC in blue light-induced responses despite the absence of photosynthetic machinery. researchgate.netresearchgate.netnih.gov
Physiological Roles and Biological Significance of Euglena longa PacA
The light-induced production of cAMP mediated by PacA plays a vital role in mediating various physiological responses in Euglena, particularly those related to navigating its environment based on light conditions. researchgate.netnih.govnih.gov
Sensory Transduction Pathways Mediated by Euglena longa PacA
PacA is a key component in the sensory transduction pathways that allow Euglena to respond to light stimuli. nih.govuniprot.orgnih.gov Upon blue light activation, the resulting increase in intracellular cAMP concentration acts as a second messenger, propagating the light signal downstream. researchgate.netnih.govwikipedia.orgwikipedia.org This cAMP signal is known to activate protein kinase A (PKA), which is thought to phosphorylate target proteins within the flagellum. researchgate.netnih.govresearchgate.netresearchgate.net Phosphorylation of these flagellar proteins ultimately leads to changes in the flagellar beating pattern, enabling the cell to alter its movement in response to light. researchgate.netnih.gov This signal transduction cascade, initiated by PacA's photoreceptor and adenylyl cyclase activities, is fundamental to Euglena's photomovement behaviors. researchgate.netnih.govnih.gov
Role in Photophobic Responses and Cellular Adaptation
Euglena longa exhibits photophobic responses, particularly a step-up photophobic response in blue light, which is mediated by PAC. researchgate.netresearchgate.net The step-up photophobic response is an abrupt change in swimming direction triggered by a sudden increase in light intensity, serving as a mechanism to avoid potentially harmful high light levels. researchgate.netwikipedia.orgresearchgate.netnih.gov Analysis of colorless Euglena mutants and Euglena longa has supported the role of PAC in this response. researchgate.netresearchgate.net While PAC is responsible for step-up photophobic responses and phototaxis (oriented movement towards or away from light), it is not involved in the step-down photophobic response (an abrupt turn in response to a rapid decrease in light intensity), despite similar action spectra. researchgate.netresearchgate.netresearchgate.netnih.gov This suggests distinct photoreceptor systems or signaling pathways for different light-avoidance behaviors. Cellular adaptation to varying light conditions also involves the modulation of these responses, influenced by factors such as the cell's metabolic status. researchgate.netnih.gov
Protein-Protein Interactions and Regulatory Networks Involving Euglena longa PacA
Interacting Partners and Associated Signaling Cascades
The this compound in Euglena longa is a subunit of the photoactivated adenylyl cyclase (PAC) complex. In the related species Euglena gracilis, this complex is described as a 400 kDa protein composed of two alpha and two beta subunits. researchgate.net Each subunit, including PacA, contains two BLUF (Blue Light receptor Using FAD) domains, which are responsible for binding the flavin adenine dinucleotide (FAD) chromophore and sensing blue light, and two adenylyl cyclase domains that carry out the enzymatic activity. researchgate.net
Upon illumination with blue light, the PAC complex, including the PacA subunits, is activated. This photoactivation leads to an increase in the catalytic activity of the adenylyl cyclase domains, resulting in the production of the second messenger molecule, cyclic AMP (cAMP), from ATP. researchgate.netuniprot.org The generated cAMP then initiates a signaling cascade within the cell. Research in Euglena indicates that cAMP activates one of the identified protein kinases, specifically protein kinase PK4. researchgate.net This activation of PK4 by cAMP is a crucial step in transmitting the light signal downstream, ultimately leading to physiological responses such as the step-up photophobic response observed in Euglena. researchgate.netuniprot.org
The interaction between PacA (as part of the PAC complex) and ATP is fundamental to its enzymatic function. uniprot.org The subsequent interaction of cAMP with protein kinase PK4 highlights a key downstream component in the associated signaling cascade. researchgate.net While the precise details of all interacting partners of PacA in Euglena longa are still under investigation, its role within the PAC complex and the downstream activation of protein kinase through cAMP are established elements of the blue light-induced signaling pathway.
A simplified representation of the core signaling cascade involving PacA is shown below:
| Component | Role | Interaction/Action |
| Blue Light | Stimulus | Activates PAC complex |
| PAC complex (contains PacA) | Photoreceptor and Adenylyl Cyclase | Converts ATP to cAMP |
| ATP | Substrate | Converted to cAMP by PAC |
| cAMP | Second Messenger | Activates Protein Kinase PK4 |
| Protein Kinase PK4 | Effector | Mediates downstream responses |
Post-Translational Modifications Affecting Euglena longa PacA Function
Information specifically detailing post-translational modifications (PTMs) that affect the function of Euglena longa this compound is limited in the currently available search results. Post-translational modifications are diverse covalent alterations that can significantly impact a protein's structure, stability, localization, interactions, and activity. Common PTMs include phosphorylation, glycosylation, acetylation, ubiquitination, and SUMOylation. cytoskeleton.comnih.govfrontiersin.org These modifications can act as molecular switches, regulating protein function in response to various cellular signals. cytoskeleton.com
While the UniProt entry for Euglena longa PacA (Q76L34) provides information about its sequence and predicted domains, it does not list specific experimentally verified or predicted post-translational modification sites for this protein. uniprot.org General studies on protein regulation in Euglena suggest that post-transcriptional control, which can include PTMs, plays a significant role in regulating protein expression levels. cam.ac.ukcam.ac.uk Additionally, signaling pathways in Euglena can involve mechanisms like ubiquitylation, which is a form of PTM. nih.gov
However, without specific research findings focused on Euglena longa PacA, a detailed discussion of how particular PTMs influence its blue light sensing, adenylate cyclase activity, interaction with other PAC subunits, or downstream signaling through cAMP and protein kinase PK4 cannot be provided based on the current search results. Further research is required to identify and characterize the specific post-translational modifications present on Euglena longa PacA and to elucidate their functional consequences.
Bacteriophage P1 Pacase Protein Paca/pacb
Discovery and Identification of Bacteriophage P1 Pacase Components
Initial studies to understand the molecular basis of P1 DNA packaging led to the identification of the essential protein components of the Pacase enzyme. Through the analysis of P1 amber mutants that were defective in the cleavage of the pac site, researchers identified two distinct genes, designated pacA and pacB. nih.gov These genes were found to encode the two protein subunits that constitute the functional Pacase enzyme. nih.govnih.gov Subsequent experiments demonstrated that extracts from Escherichia coli cells expressing both PacA and PacB were capable of site-specific cleavage of the P1 packaging site. nih.gov In contrast, extracts lacking either of the two proteins were unable to perform this function. nih.gov However, when the two defective extracts were combined, the pac cleavage activity was restored, confirming that both PacA and PacB are essential components for the recognition and cleavage of the P1 packaging site. nih.gov
Genetic Organization and Expression of pacA and pacB Genes
The genes encoding the Pacase subunits, pacA and pacB, are located in close proximity on the bacteriophage P1 genome. nih.gov The pacA gene is situated upstream of the pacB gene. nih.gov Notably, the 161 base-pair pac cleavage site itself is located within the coding sequence of the pacA gene. nih.govresearchgate.net
Co-transcription and Regulatory Elements of pacA and pacB
Evidence suggests that the pacA and pacB genes are coordinately transcribed. nih.gov They appear to be part of an operon that is transcribed along with an upstream gene, gene 10, which encodes a regulator of late P1 gene expression. nih.gov In addition to this co-transcription, there is a late promoter, designated LPpac, which also directs the transcription of pacA and pacB during the later stages of the phage lytic cycle. nih.gov This dual regulatory mechanism ensures the timely and coordinated expression of the Pacase subunits, which are crucial for the packaging of the phage genome.
Predicted Protein Sizes and Identification on SDS-PAGE
Based on the nucleotide sequences of the pacA and pacB genes, the predicted molecular weights of the corresponding proteins have been calculated. The PacA protein is predicted to have a size of 45 kDa, while the PacB protein is predicted to be 56 kDa. nih.gov The presence of these proteins has been confirmed experimentally through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) analysis of extracts from E. coli cells that were engineered to express these genes under the control of a bacteriophage T7 promoter. nih.gov
| Protein Subunit | Predicted Molecular Weight (kDa) | Experimental Identification |
| PacA | 45 | SDS-PAGE nih.gov |
| PacB | 56 | SDS-PAGE nih.gov |
Molecular Mechanisms of Pacase-Mediated DNA Cleavage
The PacA/PacB complex functions as a site-specific endonuclease, precisely cleaving the P1 DNA at the pac site to initiate the packaging of the viral genome into procapsids. This process involves a sophisticated interplay between the phage-encoded Pacase proteins and certain host-encoded factors.
Site-Specific Endonuclease Activity at pac Sites
The primary function of the PacA/PacB Pacase is to recognize and cleave the pac site on the bacteriophage P1 DNA. nih.govnih.gov This cleavage event is the initial and committing step in the headful packaging mechanism of the phage. The endonuclease activity is highly specific for the pac sequence, ensuring that packaging is initiated at the correct location on the concatameric viral DNA.
Role of PacA and PacB Subunits in DNA Recognition and Cleavage
The two subunits of the Pacase enzyme, PacA and PacB, have distinct yet cooperative roles in the process of DNA recognition and cleavage. Research has shown that the PacA subunit is responsible for the specific binding to the pac site. nih.govnih.gov Interestingly, PacA can bind to this site even in the absence of the PacB subunit. nih.gov
However, the binding of PacA to the pac site is not solely dependent on the protein itself. It requires the presence of host-encoded DNA binding proteins, specifically the Integration Host Factor (IHF) or the HU protein. nih.gov Both IHF and HU are histone-like proteins in E. coli that are known to be involved in DNA bending. nih.govnih.gov IHF binds to a specific consensus sequence within the pac site, inducing a bend in the DNA. nih.gov This architectural change in the DNA is thought to facilitate the binding of PacA to hexanucleotide sequences (5'-TGATCA/G) that flank the cleavage site. nih.gov The fidelity and efficiency of pac cleavage are severely diminished in the absence of both IHF and HU, highlighting their crucial role in the process. nih.gov While PacA is primarily responsible for DNA recognition, both PacA and PacB are necessary for the subsequent cleavage of the DNA. nih.govnih.gov
| Component | Function in DNA Cleavage |
| PacA | Specifically binds to the pac site. nih.govnih.gov |
| PacB | Essential for the cleavage of the pac site, works in conjunction with PacA. nih.govnih.gov |
| IHF/HU | Host-encoded proteins that bind to the pac site, bend the DNA, and facilitate the binding of PacA. nih.gov |
Functional Interdependence and Complementation of PacA and PacB
PacA and PacB are both indispensable for the site-specific cleavage of the P1 packaging site, known as pac. nih.gov Their activities are intricately linked, demonstrating a functional interdependence that is essential for the viral life cycle.
Early in vitro studies have definitively shown that both PacA and PacB proteins are required for the cleavage of the pac site. nih.gov Extracts prepared from cells expressing only PacA or only PacB are individually incapable of cleaving the pac site. nih.gov However, when these two defective extracts are combined, the pac cleavage activity is restored, demonstrating functional complementation between the two subunits. nih.gov This indicates that PacA and PacB work in concert to recognize and cut the viral DNA at the specific packaging site.
| Component(s) in Extract | pac Cleavage Activity |
| PacA and PacB | Proficient |
| PacA only | Deficient |
| PacB only | Deficient |
| PacA extract + PacB extract | Restored |
This table summarizes the results of in vitro complementation studies, highlighting the essential and cooperative roles of PacA and PacB in pac cleavage.
The efficient and accurate cleavage of the pac site by the PacA/PacB complex is not solely dependent on the phage-encoded proteins. It also requires the involvement of host proteins from the Escherichia coli cell. nih.govnih.gov Specifically, two DNA-binding proteins, Integration Host Factor (IHF) and HU, have been identified as crucial for this process. nih.gov
Research has shown that in the absence of both IHF and HU, the fidelity and efficiency of pac cleavage in vitro are severely diminished. nih.gov The addition of either IHF or HU to these deficient extracts can fully restore the cleavage activity. nih.gov These host proteins facilitate the binding of the PacA subunit to the pac site. nih.gov IHF binds to a specific consensus sequence within the pac site and induces a bend in the DNA structure. nih.gov This architectural change in the DNA is believed to be critical for the subsequent binding of PacA to its recognition sequences, which are hexanucleotide repeats (5'-TGATCA/G) flanking the cleavage site. nih.gov
| Host Protein | Role in pac Cleavage |
| Integration Host Factor (IHF) | Promotes PacA binding to pac, bends DNA |
| HU | Can substitute for IHF in promoting PacA binding |
This table outlines the key host proteins involved in the pac cleavage reaction and their respective functions.
Role in Phage DNA Packaging and Replication
The primary function of the PacA/PacB enzyme is to initiate the packaging of the bacteriophage P1 genome into newly formed capsids, a critical step in the production of new phage particles.
The packaging of bacteriophage P1 DNA is a highly regulated process that begins with the recognition and cleavage of the pac site by the PacA/PacB pacase. nih.govnih.gov This cleavage event creates a free DNA end, which is then threaded into an empty prohead. The packaging machinery then continues to fill the head with a "headful" of the concatameric viral DNA. wikipedia.org
The cleavage of the pac site is also influenced by the methylation state of the DNA. pnas.orgpnas.org The pac site contains several DNA adenine (B156593) methyltransferase (Dam) methylation sites (5'-GATC). pnas.org In vivo and in vitro experiments have demonstrated that methylated pac sites are efficiently cleaved, whereas unmethylated sites are not. pnas.org This regulatory mechanism ensures that packaging is initiated at the appropriate time during the phage lytic cycle. pnas.org
The functions of PacA and PacB are absolutely essential for the replication and propagation of bacteriophage P1. nih.gov By initiating the packaging of the viral genome, the pacase enzyme ensures that the genetic material is correctly encapsidated. Without the initial cleavage at the pac site, the DNA cannot be packaged into the phage heads, leading to the production of empty, non-infectious viral particles. Therefore, the activity of the PacA/PacB complex is a prerequisite for the formation of viable progeny phages and the continuation of the infection cycle. britannica.com
DNA-Binding Activity of PacA Subunit
The PacA subunit of the pacase enzyme possesses its own DNA-binding activity, which is specific to the pac site. nih.gov Gel retardation experiments have shown that purified PacA can recognize and bind to methylated pac DNA even in the absence of the PacB subunit. nih.gov
Independent Recognition and Binding to Methylated pac DNA
Research has demonstrated that the PacA subunit of the pacase enzyme possesses the ability to independently recognize and bind to the pac DNA sequence. A key characteristic of this interaction is its dependence on the methylation state of the pac site. Studies using purified PacA have shown that it specifically binds to methylated pac DNA, even in the absence of the PacB subunit. This interaction has been confirmed through gel retardation experiments, where the mobility of the methylated pac DNA is altered upon binding by PacA.
Interestingly, this binding activity of PacA is not solely dependent on the protein itself but also requires the presence of host cell factors. The binding of purified PacA to methylated pac DNA is contingent upon the presence of a wild-type Escherichia coli extract, which strongly suggests that certain host proteins are necessary to facilitate or stabilize this interaction. While the specific host factors involved have not been fully elucidated, their requirement points to a more complex regulatory mechanism for the initiation of DNA packaging than previously thought.
The pac site itself contains specific recognition sequences, including hexameric repeats (HEX4 and HEX3), which serve as the binding sites for the pacase complex. It is to these methylated regions that PacA directs its binding.
Characterization of DNA-Protein Complexes
The formation and nature of the DNA-protein complexes involving the P1 pacase system have been primarily investigated using gel mobility shift assays (EMSA), also known as gel retardation assays. This technique allows for the detection and initial characterization of the complexes formed between the pacase proteins and the pac DNA.
When PacA and PacB are present with methylated pac DNA, a stable DNA-protein complex is formed. This complex migrates more slowly through a non-denaturing polyacrylamide gel compared to the free DNA fragment, resulting in a "shifted" band. This shift is indicative of a stable interaction.
While both PacA and PacB are ultimately necessary for the cleavage of the pac site, gel retardation assays have shown that PacA can form an initial complex with the DNA independently of PacB, as noted previously. The subsequent association of PacB with the PacA-DNA complex is believed to be a prerequisite for the catalytic cleavage activity of the pacase. The precise stoichiometry and the specific conformational changes that occur within the DNA or the proteins upon the formation of the complete PacA-PacB-DNA ternary complex are areas of ongoing investigation. The use of EMSA confirms the formation of these complexes and provides a method to study the binding affinities and specificities of the PacA and PacB proteins to the pac site.
| Component | Interaction with pac DNA | Method of Detection |
| PacA | Binds independently to methylated pac DNA. Requires E. coli host factors. | Gel Retardation Assay |
| PacA/PacB Complex | Forms a stable complex required for subsequent DNA cleavage. | Gel Retardation Assay |
Cell Surface Protein Antigen Pac and Paca Region in Streptococcus Mutans
Identification and Characterization of PAc as a Major Colonization Factor
The protein antigen PAc (AgI/II) is recognized as a major and essential virulence factor for Streptococcus mutans. nih.govnih.gov It facilitates the initial, sucrose-independent adhesion of the bacterium to the tooth surface, a crucial first step in the formation of dental plaque and the subsequent development of caries. tandfonline.comnih.gov The interaction is mediated by the protein's ability to bind to components within the salivary pellicle. nih.gov Studies have shown that antibodies targeting PAc can inhibit the adhesion of S. mutans, highlighting its significance in colonization. nih.gov Furthermore, bacterial strains with reduced surface expression of AgI/II demonstrate a decreased ability to colonize and are cleared more efficiently by the host immune system, confirming its role as a key colonization factor. nih.gov
Structural and Domain Analysis of PAc (AgI/II, SpaP, Antigen B)
| Feature | Description |
| Synonyms | Antigen I/II (AgI/II), P1, SpaP, Antigen B |
| N-terminal Domain | Contains a signal peptide for secretion through the general secretory pathway. nih.gov |
| Alanine-Rich (A) Domain | Consists of multiple alanine-rich repeats that form an extended α-helix. nih.govnih.gov |
| Variable (V) Domain | A globular domain located between the A and P domains, believed to be involved in binding. nih.gov |
| Proline-Rich (P) Domain | Contains proline-rich repeats that adopt a polyproline type II (PPII) helix structure. nih.govnih.gov |
| C-terminal Region | Comprises two or three globular domains and an LPXTG motif for sortase-mediated anchoring to the cell wall. nih.gov |
The PAc adhesin is anchored to the peptidoglycan cell wall of Streptococcus mutans via a C-terminal LPXTG motif. nih.gov Structurally, the protein adopts a highly elongated, fibrillar, stalk-like architecture. nih.gov This unique structure is formed by the high-affinity interaction between the α-helical alanine-rich (A) domain and the polyproline type II (PPII) helix of the proline-rich (P) domain. nih.gov This intertwined A-P stalk can extend over 50 nanometers from the bacterial surface, projecting the globular, functional V-domain outward. nih.govnih.gov This architecture effectively positions the binding region of the adhesin away from the cell body, facilitating its interaction with host receptors on the tooth surface. nih.gov
Molecular Mechanisms of PAc-Mediated Adhesion
The adherence of S. mutans to tooth surfaces is a complex process involving multiple mechanisms. The PAc protein is central to the initial, sucrose-independent phase of this process, primarily through its interaction with specific salivary glycoproteins.
PAc mediates adhesion by specifically binding to salivary agglutinin glycoprotein (SAG), also known as gp340. nih.govnih.govnih.gov SAG is a high-molecular-weight glycoprotein present in saliva and on mucosal surfaces that aggregates bacteria, facilitating their clearance but also serving as a receptor for bacterial attachment when immobilized in the tooth pellicle. nih.govnih.govresearchgate.net The PAc protein has been shown to have distinct binding sites for SAG. nih.gov This specific interaction between the bacterial PAc adhesin and the host's SAG in the pellicle is a primary mechanism for tethering S. mutans to the tooth surface. nih.gov
Streptococcus mutans utilizes two main strategies for biofilm formation and adhesion, which are categorized as sucrose-independent and sucrose-dependent. tandfonline.comnsf.gov
Sucrose-Independent Adhesion: This is the initial step of colonization, occurring in the absence of dietary sucrose. It is mediated primarily by the PAc (AgI/II) protein. tandfonline.comnih.gov PAc binds directly to salivary components, such as salivary agglutinin (SAG), within the acquired pellicle on the tooth surface. tandfonline.comnih.gov This protein-mediated attachment allows the initial anchoring of S. mutans cells to the tooth. nih.gov Inhibition of this pathway, for instance with antibodies against the PAcA region, significantly reduces the ability of S. mutans to adhere. nih.gov
Sucrose-Dependent Adhesion: This mechanism involves the synthesis of extracellular glucan polymers from sucrose by enzymes called glucosyltransferases (Gtfs). tandfonline.com These sticky glucans facilitate cell-to-cell aggregation and the accumulation of a larger bacterial mass, leading to the formation of a mature biofilm. nih.gov While PAc's primary role is in the initial sucrose-independent phase, the two mechanisms are interconnected for successful colonization. nih.gov
Interactions with Glucosyltransferases (GTFs) and Glucan Synthesis
Both the cell surface protein antigen (PAc) and glucosyltransferases (GTFs) are recognized as primary colonization factors for Streptococcus mutans. nih.govnih.govasm.org GTFs are enzymes that synthesize adhesive glucans from sucrose, which are essential for the firm attachment of S. mutans to tooth surfaces and the formation of dental plaque biofilm. nih.gov The alanine-rich region of PAc, known as PAcA, has been a focus of research for its role in adhesion and its potential as a target for inhibiting colonization. nih.govnih.govnih.gov
To investigate the combined roles of PAc and GTFs in colonization, researchers have constructed recombinant fusion proteins. nih.govnih.gov These proteins combine the saliva-binding, alanine-rich region (PAcA) of the PAc protein with functional domains of GTF-I, an enzyme that synthesizes water-insoluble glucan. nih.govnih.gov
PAcA-GB: This fusion protein consists of the PAcA region fused with the glucan-binding (GB) domain of GTF-I. nih.govnih.gov
PAcA-SB: This fusion protein links the PAcA region with the sucrose-binding (SB) domain of GTF-I. nih.govnih.gov
These fusion proteins were constructed and then purified from Escherichia coli cell extracts that harbored the corresponding fusion genes. nih.govnih.gov
| Fusion Protein | Component 1 | Component 2 | Source of Components |
| PAcA-GB | PAcA (saliva-binding alanine-rich region) | GB (glucan-binding domain) | PAc protein and GTF-I of S. mutans |
| PAcA-SB | PAcA (saliva-binding alanine-rich region) | SB (sucrose-binding domain) | PAc protein and GTF-I of S. mutans |
Rabbit antibodies were prepared against the purified PAcA-GB and PAcA-SB fusion proteins to test their effects on S. mutans functions. nih.govnih.gov The results showed that anti-PAcA-GB immunoglobulin G (IgG) antibodies markedly inhibited glucan synthesis. nih.govnih.govasm.org This inhibition was observed for water-insoluble glucan synthesis by both cell-associated and cell-free GTF preparations from S. mutans, as well as for total glucan synthesis by GTF-I. nih.govnih.gov In contrast, anti-PAcA-SB IgG antibodies did not show this inhibitory effect on glucan synthesis. nih.govnih.govasm.org
| Antibody | Target Fusion Protein | Effect on Glucan Synthesis |
| Anti-PAcA-GB IgG | PAcA-GB | Marked inhibition |
| Anti-PAcA-SB IgG | PAcA-SB | No significant inhibition |
Role in Streptococcus mutans Colonization and Biofilm Formation
The ability of S. mutans to form biofilms, known as dental plaque, on tooth surfaces is a critical aspect of its virulence. nih.gov The PAc protein is a key player in coordinating the development of this dental plaque. nih.gov Colonization of tooth surfaces is considered the essential first step in the development of dental caries and involves both sucrose-dependent and sucrose-independent mechanisms. asm.org PAc is central to the sucrose-independent pathway. nih.gov
The PAc protein is a cell wall-associated adhesin that facilitates the initial colonization of teeth in the absence of sucrose. nih.gov It participates in bacterial adherence to teeth by interacting directly with the salivary pellicle, a thin film of proteins and other molecules from saliva that forms on the enamel. nih.govnih.govnih.gov
The anti-PAcA-GB antibodies that inhibit glucan synthesis also significantly inhibit the adhesion of S. mutans to saliva-coated hydroxyapatite beads, which mimic the tooth surface. nih.govnih.govasm.org This inhibition occurs in both the absence (sucrose-independent) and presence (sucrose-dependent) of sucrose. nih.govnih.gov Anti-PAcA-SB antibodies were found to inhibit adhesion only in the absence of sucrose. nih.govnih.govasm.org These findings suggest that immunization with the PAcA-GB fusion protein could be a useful strategy for controlling the colonization of teeth by S. mutans. nih.govnih.gov
Beyond its role in dental caries, S. mutans is occasionally isolated from the blood of patients with bacteremia and infective endocarditis. nih.gov The PAc protein has been shown to be associated with the bacterium's systemic virulence in the blood. nih.gov
Research has demonstrated that a mutant strain of S. mutans lacking the PAc protein (PAc-defective mutant) showed a significantly lower rate of phagocytosis by human polymorphonuclear leukocytes. nih.gov When injected into the veins of rats, this PAc-defective mutant was recovered in larger numbers and for a longer duration, causing more severe systemic inflammation than the parent strain. nih.gov This indicates that the PAc protein is associated with susceptibility to phagocytosis. nih.gov Furthermore, PAc is involved in human platelet aggregation, as it can bind directly to platelets, a critical factor in the pathogenesis of infective endocarditis. nih.gov
| Feature | Observation in PAc-Defective Mutant | Implication for PAc Function |
| Phagocytosis | Lower rate of phagocytosis by human leukocytes. nih.gov | PAc may be associated with susceptibility to phagocytosis. nih.gov |
| Systemic Virulence | Recovered in larger numbers and for longer duration in rat bloodstream, causing more severe inflammation. nih.gov | PAc is associated with systemic virulence in the blood. nih.gov |
| Platelet Aggregation | N/A (Observed with PAc protein) | PAc is involved in human platelet aggregation by binding directly to platelets. nih.gov |
Proton Activated Chloride Channel Pac/tmem206
Discovery and Identification of PAC (TMEM206) as a Proton-Activated Chloride Channel
The molecular identity of the widely observed proton-activated chloride currents (ICl,H), also referred to as ASOR (acid-sensitive outwardly rectifying anion channel) or PAORAC, remained unknown for a considerable time despite their recognized presence and physiological significance. nih.govfrontiersin.orgelifesciences.orgnih.govimrpress.comjneurosci.orghopkinsmedicine.orgtandfonline.com In 2019, two independent research groups successfully identified TMEM206 as the essential molecular component underlying these currents through unbiased genome-wide RNA interference (RNAi) screens. frontiersin.orgelifesciences.orgnih.govimrpress.comhopkinsmedicine.orgtandfonline.comtcdb.orgtandfonline.coma-z.lupnas.orgfrontiersin.orgnih.govmdpi.com This discovery was a significant breakthrough, confirming that TMEM206 is necessary and sufficient for the formation of functional acid-sensitive outwardly rectifying anion channels. nih.govbiorxiv.org Overexpression of human TMEM206 in knockout cells was shown to restore the characteristic proton-activated currents, further validating its identification. nih.govtandfonline.comtcdb.orga-z.lunih.govbiorxiv.org
Genetic Basis and Evolutionary Conservation of PAC
TMEM206 is encoded by a single gene and does not belong to a large gene family within a given species. nih.govbiorxiv.org Its presence and function are conserved across a wide range of vertebrates. nih.govnih.govhopkinsmedicine.orgtandfonline.comtcdb.orga-z.lubiorxiv.orgbiorxiv.org
The identification of TMEM206 was critically dependent on the application of unbiased genome-wide RNA interference screens. frontiersin.orgelifesciences.orgnih.govhopkinsmedicine.orgtandfonline.comtcdb.orgtandfonline.coma-z.lupnas.orgfrontiersin.orgnih.gov These high-throughput screening methods allowed researchers to systematically silence thousands of genes and pinpoint TMEM206 as the gene whose depletion abolished the characteristic proton-activated chloride currents in mammalian cell lines. frontiersin.orgnih.govhopkinsmedicine.orgtandfonline.com
TMEM206 exhibits evolutionary conservation, particularly among vertebrates. nih.govnih.govhopkinsmedicine.orgtandfonline.comtcdb.orga-z.lubiorxiv.orgbiorxiv.org Orthologs of TMEM206 have been identified in various species, including humans, zebrafish, and mouse. nih.govbiorxiv.orgbiorxiv.orggenscript.com Conservation extends to other vertebrates like chicken and anole lizard, and even to the hemichordate Saccoglossus kowalevskii. nih.govbiorxiv.orgbiorxiv.org Human TMEM206 shares approximately 50% sequence identity with its pufferfish ortholog. nih.gov While conserved in vertebrates, homologs may not be present in simpler organisms or other biological kingdoms. nih.govbiorxiv.org Currents from evolutionarily distant orthologs share the fundamental feature of activation by protons, although their specific biophysical properties may vary moderately. nih.govbiorxiv.org
Structural Features and Membrane Topology of PAC
Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided significant insights into the architecture and membrane arrangement of the PAC channel. nih.govfrontiersin.orgfrontiersin.orgmdpi.combiorxiv.orgresearchgate.netresearchgate.netelifesciences.orgresearchgate.net
The PAC channel is activated by extracellular acidic pH. elifesciences.orgimrpress.comjneurosci.orgtcdb.orgpnas.orgelifesciences.orgnih.gov The mechanism of proton sensing involves several key titratable residues. Studies have identified critical residues, including Histidine 98 (H98) located at the interface between the transmembrane domain and the extracellular domain, as well as Histidine 130 (H130), Histidine 131 (H131), and Aspartic acid 269 (D269) situated at the distal end of the ECD, as potential pH sensors in human PAC. elifesciences.orgpnas.orgnih.gov H98 is specifically implicated as providing a pH sensor for the channel. frontiersin.org Upon exposure to acidic conditions, the channel undergoes significant conformational changes, particularly in the TMD and the ECD-TMD interface. elifesciences.orgpnas.org This includes a rotation of TM1 and the insertion of H98 into an "acidic pocket" formed by negatively charged residues such as E107, D109, and E250 at the ECD-TMD interface. elifesciences.orgpnas.org These interactions are believed to play a crucial role in the activation and desensitization processes of the channel. elifesciences.org The β12 strand and an associated "joint region" connecting parts of the ECD also contribute to the allosteric regulation of proton-dependent activation. pnas.orgnih.gov Mutations in these identified residues can significantly alter the channel's pH sensitivity. pnas.orgnih.gov
Compound/Protein Names and Identifiers
| Name | Type | Identifier Type | Identifier |
| TMEM206 (PAC, ASOR) | Protein | PubChem Gene ID | 55248 |
| NCBI Protein Accession | NP_060722.2 (human), NP_080140.1 (mouse), etc. |
Electrophysiological Properties and Ion Permeation
The PAC channel exhibits distinct electrophysiological characteristics, primarily its activation by acidic extracellular pH and its outwardly rectifying current-voltage (I-V) relationship nih.govnih.govnih.gov. Ion permeation through the channel is controlled by specific amino acid residues within the pore tcdb.orgnih.gov.
Characteristics of Proton-Activated Cl- Currents (ICl,H)
The hallmark of PAC channel activity is the proton-activated chloride current (ICl,H) tcdb.orgnih.gov. This current is elicited by extracellular acidification, typically activating at a pH below 6.0, although the activation threshold can shift to around pH 6.0 at 37°C nih.govfrontiersin.orgelifesciences.org. The ICl,H current displays a strong outwardly rectifying I-V relationship, meaning that the current is larger at positive membrane potentials than at negative potentials nih.govnih.govnih.gov.
The permeability sequence of the PAC channel has been determined, showing a preference for larger anions over chloride. A typical sequence observed is SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ nih.govbiorxiv.org. This permeability sequence is a characteristic feature that distinguishes PAC from other chloride channels nih.gov.
The PAC channel also exhibits pH-dependent desensitization upon prolonged exposure to acidic conditions tcdb.orgelifesciences.orgbiorxiv.org. This desensitization becomes more pronounced as the pH decreases further below the activation threshold elifesciences.orgbiorxiv.org. Residues critical for this desensitization process have been identified through mutagenesis studies elifesciences.orgbiorxiv.org.
Distinct Properties of Orthologous PAC Channels
TMEM206 has orthologs in probably all vertebrates, and currents from evolutionarily distant orthologs share the fundamental feature of activation by protons nih.govtcdb.orgnih.gov. However, there can be differences in the detailed properties of these orthologous channels. For instance, TMEM206 from the reptile Anolis carolinensis has been shown to mediate outwardly-rectifying currents at a less acidic pH (pH 7.4) compared to mammalian orthologs, with further steep activation below pH 6 nih.gov. While most orthologs activate at a threshold of approximately pH 6, their current behavior can differ at even lower pH values nih.gov. Studies comparing orthologs have also helped to understand the conservation of proton-sensing mechanisms across species plos.org.
Cellular and Physiological Significance of PAC
The wide expression pattern of the PAC channel suggests broad roles in cellular and physiological processes nih.govtcdb.org. Its function is closely linked to cellular responses to acidic pH and associated events.
Wide Expression Pattern and Implied Broad Roles
The PAC channel is widely expressed across various tissues and cell types in vertebrates nih.govtcdb.orgimrpress.com. It has been detected in numerous human tissues, including the cerebral cortex, kidney, testis, lymph node, and bone marrow imrpress.com. The ubiquitous expression of ICl,H currents in examined mammalian cell types further supports the notion that TMEM206 may be expressed in virtually all tissues nih.govnih.gov. This widespread distribution implies that the PAC channel plays important, possibly housekeeping, physiological functions nih.govtcdb.org.
Cellular Response to Acidic pH and Associated Processes
The primary trigger for PAC channel activation is extracellular acidic pH nih.govnih.gov. This activation leads to chloride influx into the cell uniprot.orgimrpress.com. This chloride movement is crucial for several cellular processes. PAC is involved in the regulation of intracellular organelles, particularly in the endocytic pathway, where it contributes to the pH and size homeostasis of lysosomes and macropinosomes tcdb.orgox.ac.ukimrpress.commdpi.compnas.org. By mediating chloride exit, PAC can regulate macropinosome shrinkage and acidification imrpress.commdpi.com. In endosomes, PAC functions as a low pH sensor, preventing hyperacidification by releasing Cl⁻ from the lumen pnas.org.
Involvement in Pathological Conditions
Given its activation by acidic pH, the PAC channel is implicated in various pathological conditions characterized by tissue acidosis, such as ischemic stroke, cancer, and inflammation elifesciences.orgtcdb.orgfrontiersin.orgmdpi.com.
Acid-induced cell death is a significant pathological process where PAC channels play a role elifesciences.orgtcdb.orgimrpress.commdpi.com. In conditions like ischemic stroke, where tissue pH drops significantly, the activation of PAC channels and subsequent chloride influx can contribute to cell swelling and neuronal death tcdb.orgox.ac.ukimrpress.commdpi.compnas.org. Studies in primary rat cortical neurons and mouse models of ischemic stroke have shown that inhibiting or knocking out TMEM206 can attenuate acid-induced neuronal death and brain damage tcdb.orgimrpress.commdpi.com.
In the context of cancer, the tumor microenvironment is often acidic due to altered metabolism mdpi.comspandidos-publications.com. TMEM206 expression has been found to be elevated in certain cancers, including colorectal cancer, breast cancer, hepatocellular carcinoma, and lymphoma mdpi.comresearchgate.net. While the precise role of PAC in cancer is complex and may vary depending on the cancer type, it has been suggested to contribute to cancer hallmark functions mdpi.com. TMEM206 has been implicated in regulating the acidic microenvironment and endosomal pH gradient in cancer cells imrpress.com. Downregulation of TMEM206 has been shown to inhibit malignant properties such as proliferation and invasion in some cancer cell lines tcdb.orgimrpress.commdpi.com. However, the protective or adverse effects of TMEM206 in different cancers require further investigation imrpress.com.
The involvement of PAC in pathologies associated with reduced extracellular pH highlights its potential as a therapeutic target nih.govox.ac.ukimrpress.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| TMEM206 (Proton-Activated Chloride Channel, PAC, ASOR, PAORAC) | Information not directly available in search results for the protein itself, but associated with gene PACC1. Gene ID: 55248. nih.gov |
The Proton-Activated Chloride (PAC) channel, also recognized as TMEM206 or ASOR (Acid-Sensitive Outwardly Rectifying anion channel), is a transmembrane protein that functions as a chloride-selective ion channel activated by extracellular acidic pH nih.govelifesciences.orgtcdb.orguniprot.org. Its molecular identity was revealed relatively recently through unbiased genome-wide RNA interference screens, establishing it as the protein underlying the widely observed proton-activated chloride currents (ICl,H) tcdb.orgnih.govnih.gov. Structurally, TMEM206 assembles as a homotrimer, with each constituent subunit comprising two transmembrane domains (TM1 and TM2) and a substantial extracellular domain (ECD) nih.govox.ac.ukbiorxiv.org.
Electrophysiological Properties and Ion Permeation
The PAC channel is characterized by distinct electrophysiological behaviors, notably its activation by acidic extracellular pH and its outwardly rectifying current-voltage (I-V) relationship nih.govnih.govnih.gov. The movement of ions through the channel pore is governed by specific amino acid residues tcdb.orgnih.gov.
Characteristics of Proton-Activated Cl- Currents (ICl,H)
The defining electrophysiological signature of PAC channel activity is the proton-activated chloride current (ICl,H) tcdb.orgnih.gov. This current is triggered by a decrease in extracellular pH, typically becoming active at pH values below 6.0 nih.govnih.govelifesciences.org. Notably, the activation threshold can shift to approximately pH 6.0 at physiological temperature (37°C) frontiersin.orgelifesciences.org. The ICl,H current exhibits a pronounced outwardly rectifying I-V relationship, indicating a larger current flow at positive membrane potentials compared to negative ones nih.govnih.govnih.gov.
Studies investigating the ion selectivity of the PAC channel have determined a permeability sequence where larger anions are favored over chloride. A commonly observed sequence is SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ nih.govbiorxiv.org. This specific anion permeability profile serves as a distinguishing characteristic of the PAC channel nih.gov.
Furthermore, the PAC channel displays pH-dependent desensitization upon sustained exposure to acidic conditions tcdb.orgelifesciences.orgbiorxiv.org. This desensitization phenomenon becomes more prominent as the extracellular pH decreases further below the activation range elifesciences.orgbiorxiv.org. Specific amino acid residues crucial for mediating this desensitization process have been identified through targeted mutagenesis experiments elifesciences.orgbiorxiv.org.
Distinct Properties of Orthologous PAC Channels
Orthologs of TMEM206 are believed to exist in all vertebrates, and a conserved feature among these evolutionary distant channels is their activation by protons nih.govtcdb.orgnih.gov. Despite this shared characteristic, variations exist in the detailed electrophysiological properties of orthologous PAC channels. For example, the TMEM206 ortholog from the reptile Anolis carolinensis demonstrates outwardly-rectifying currents at a less acidic pH (pH 7.4) than its mammalian counterparts, with a subsequent sharp increase in activation below pH 6 nih.gov. While most orthologs initiate activation around a pH of 6, their current responses can differ at more acidic pH levels nih.gov. Comparative studies of orthologs have also provided insights into the conservation of proton-sensing mechanisms across different species plos.org.
Cellular and Physiological Significance of PAC
The widespread distribution of the PAC channel across various tissues and cell types suggests its involvement in a broad spectrum of cellular and physiological functions nih.govtcdb.orgimrpress.com. Its activity is intrinsically linked to cellular responses to acidic pH and related biological processes.
Wide Expression Pattern and Implied Broad Roles
The PAC channel is broadly expressed in a variety of tissues and cell types throughout vertebrates nih.govtcdb.orgimrpress.com. In humans, it has been detected in numerous tissues, including the cerebral cortex, kidney, testis, lymph node, and bone marrow imrpress.com. The observation of ICl,H currents in all mammalian cell types examined to date further supports the notion of TMEM206's potentially ubiquitous expression nih.govnih.gov. This extensive expression pattern implies that the PAC channel fulfills important, likely fundamental, physiological roles nih.govtcdb.org.
Cellular Response to Acidic pH and Associated Processes
The primary stimulus for PAC channel activation is a decrease in extracellular pH nih.govnih.gov. This activation facilitates the influx of chloride ions into the cell uniprot.orgimrpress.com. The movement of chloride ions mediated by PAC is critical for several cellular functions. The channel participates in the regulation of intracellular organelles, particularly within the endocytic pathway, where it contributes to maintaining the pH and size of lysosomes and macropinosomes tcdb.orgox.ac.ukimrpress.commdpi.compnas.org. By allowing chloride to exit, PAC can influence the shrinkage and acidification of macropinosomes imrpress.commdpi.com. Within endosomes, PAC acts as a sensor for low pH, preventing excessive acidification by releasing luminal Cl⁻ pnas.org.
Involvement in Pathological Conditions
Due to its activation by acidic pH, the PAC channel is implicated in various pathological states characterized by tissue acidosis, including ischemic stroke, cancer, and inflammation elifesciences.orgtcdb.orgfrontiersin.orgmdpi.com.
Acid-induced cell death is a significant pathological process where PAC channels play a contributing role elifesciences.orgtcdb.orgimrpress.commdpi.com. In conditions such as ischemic stroke, where tissue acidosis is pronounced, the activation of PAC channels and the resulting chloride influx can lead to cell swelling and neuronal damage tcdb.orgox.ac.ukimrpress.commdpi.compnas.org. Research using primary rat cortical neurons and mouse models of ischemic stroke has demonstrated that inhibiting or genetically ablating TMEM206 can mitigate acid-induced neuronal death and reduce brain injury tcdb.orgimrpress.commdpi.com.
In the context of cancer, the tumor microenvironment is frequently acidic due to altered cellular metabolism mdpi.comspandidos-publications.com. Elevated expression of TMEM206 has been observed in certain types of cancer, including colorectal cancer, breast cancer, hepatocellular carcinoma, and lymphoma mdpi.comresearchgate.net. While the precise function of PAC in cancer is intricate and may differ depending on the specific cancer type, it has been suggested to contribute to characteristics associated with cancer progression mdpi.com. TMEM206 has been linked to the regulation of the acidic microenvironment and the pH gradient within endosomes in cancer cells imrpress.com. Downregulating TMEM206 has been shown to suppress malignant behaviors such as proliferation and invasion in some cancer cell lines tcdb.orgimrpress.commdpi.com. Nevertheless, further research is necessary to fully elucidate the beneficial or detrimental effects of TMEM206 in different cancers imrpress.com.
The involvement of PAC in pathologies linked to reduced extracellular pH underscores its potential as a therapeutic target nih.govox.ac.ukimrpress.com.
Attenuation of Brain Damage After Ischemic Stroke
Ischemic stroke leads to severe local acidosis in brain tissue, with pH levels in the ischemic core potentially dropping below 6.0. tandfonline.comimrpress.com This acidic environment is a significant contributor to neuronal death and brain injury during stroke. tandfonline.comnih.gov Research indicates that PAC activity plays a major role in ischemic brain injury. imrpress.com
Studies have shown that genetic deletion of the Pac gene in mice abolished the proton-activated Cl- currents in neurons and significantly attenuated brain damage following ischemic stroke. tcdb.orgnih.govtandfonline.comnih.govtandfonline.com Similarly, knockdown of the Pac gene in primary rat cortical neurons nearly eliminated these currents and reduced neuronal cell death induced by acid treatment. tandfonline.comnih.govtandfonline.com These findings support the concept that the activation of the PAC channel and the subsequent influx of chloride ions into neurons during acidosis contribute pathogenically to acidotoxicity and brain injury. tandfonline.comnih.govtandfonline.com
Pharmacological inhibition of PAC using substances like DIDS or phloretin (B1677691) has also been shown to largely prevent acidosis-induced neuronal injury in mouse cortical neurons and alleviate ischemia-reperfusion induced neuronal injury in hippocampal CA1 neurons. imrpress.com Furthermore, hypothermia, known to be neuroprotective, inhibited PAC activity in mouse cortical neurons and reduced acidotoxic neuronal death. imrpress.com
These research findings highlight PAC as a potential therapeutic target for attenuating brain damage after ischemic stroke by mitigating acid-induced neuronal death.
Role in Acidosis-Related Tissue Damage and Pain
Severe local acidosis is a hallmark of numerous diseases and conditions, including ischemia, cancer, infection, and inflammation, and is known to cause tissue damage and pain. tcdb.orgnih.govtandfonline.comtandfonline.comnih.gov The activation of the PAC channel by these acidic conditions is implicated in the cellular response to such environments. nih.gov
The contribution of PAC to acid-induced cell death has been demonstrated in various cell types, including cortical neurons. tandfonline.comnih.govnih.govtandfonline.com By permeating anions across membranes in response to acidification, PAC enhances acid-induced cell death. tcdb.orgrcsb.org This suggests that the channel's activity under acidic conditions contributes directly to the cellular damage observed in acidosis-related pathologies.
While the role of PAC in tissue damage is increasingly understood, its specific contribution to pain associated with acidosis is also a subject of research, given that severe local acidosis is a known cause of pain. tcdb.orgnih.govtandfonline.comtandfonline.comnih.gov The mechanism by which PAC might contribute to pain signaling in acidic environments is an area of ongoing investigation.
The involvement of PAC in both tissue damage and pain underscores its importance in the pathophysiology of conditions characterized by local acidosis.
Pituitary Adenylate Cyclase Activating Polypeptide Pacap
Discovery and Characterization of PACAP as a Neuropeptide
PACAP was first identified in 1989 in ovine hypothalamic extracts. frontiersin.orgresearchgate.net The discovery was based on its potent ability to stimulate adenylate cyclase in anterior pituitary cells, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production. frontiersin.orgresearchgate.net This neuropeptide exists in two primary bioactive forms: a 38-amino acid peptide (PACAP38) and a shorter 27-amino acid version (PACAP27). frontiersin.orgnih.gov Both forms are derived from the same precursor protein. researchgate.net PACAP38 is the predominant form found in various tissues, including the brain. jneurosci.orgresearchgate.net The amino acid sequence of PACAP38 is highly conserved across mammalian species, indicating its evolutionary importance. core.ac.uk PACAP is widely distributed throughout the central and peripheral nervous systems, as well as in several peripheral organs, highlighting its diverse physiological functions. frontiersin.orgfrontiersin.org
Molecular and Genetic Aspects of PACAP (ADCYAP1 Gene)
The human gene encoding PACAP is named Adenylate Cyclase Activating Polypeptide 1 (ADCYAP1). wikipedia.orggenecards.org This gene is located on chromosome 18. core.ac.ukwikipedia.org The ADCYAP1 gene contains five exons which encode a secreted proprotein that undergoes further processing to yield the mature PACAP peptides. wikipedia.orggenecards.org
The ADCYAP1 gene encodes a precursor protein called prepro-PACAP. core.ac.uk This precursor is then processed to generate PACAP38. core.ac.uk Further internal cleavage of PACAP38 results in the formation of the shorter PACAP27. core.ac.uknih.gov This post-translational processing allows for the generation of two distinct bioactive peptides from a single gene. jneurosci.org Although both forms are biologically active, their relative abundance can vary between different tissues. jneurosci.org
The expression of the PACAP gene itself is regulated by intracellular signaling pathways. In cultured rat cortical neurons, the calcium (Ca2+) signal-mediated activation of the ADCYAP1 gene promoter is primarily controlled by a single cAMP-response element (CRE). nih.gov The CRE-binding protein (CREB) binds to this element to initiate transcription. nih.gov The Ca2+ signal-induced expression of PACAP mRNA is enhanced by agents that increase cAMP levels, suggesting a synergistic interaction between Ca2+ and cAMP signals in regulating PACAP gene expression. nih.gov This coordinated regulation of transcriptional activation and mRNA stabilization leads to the cumulative expression of PACAP mRNA in neurons. nih.gov
Receptor Interactions and Signaling Pathways Activated by PACAP
PACAP exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs). nih.gov These receptors are part of the Class B1 GPCR family, also known as the secretin receptor family. nih.govmdpi.com
There are three main receptors that bind PACAP: the PACAP type I receptor (PAC1R, also known as ADCYAP1R1), and two vasoactive intestinal peptide (VIP) receptors, VPAC1R (VIPR1) and VPAC2R (VIPR2). mdpi.comfrontiersin.org PACAP binds with high affinity to all three of these receptors. mdpi.comnih.gov However, the PAC1 receptor shows a much higher affinity for PACAP (both PACAP27 and PACAP38) than for VIP, making it a more specific receptor for PACAP. core.ac.ukfrontiersin.org In contrast, the VPAC1 and VPAC2 receptors bind both PACAP and VIP with similarly high affinities. core.ac.ukfrontiersin.org
| Receptor | Gene Name | Primary Ligand(s) | Relative Affinity |
| PAC1R | ADCYAP1R1 | PACAP27, PACAP38 | PACAP >> VIP core.ac.ukfrontiersin.org |
| VPAC1R | VIPR1 | PACAP, VIP | PACAP ≈ VIP core.ac.ukfrontiersin.org |
| VPAC2R | VIPR2 | PACAP, VIP | PACAP ≈ VIP core.ac.ukfrontiersin.org |
Upon binding of PACAP to its receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway activated by all three PACAP receptors involves the coupling to Gs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). mdpi.comnih.gov
The increase in intracellular cAMP leads to the activation of several downstream effectors, including:
cAMP/PKA/CREB Pathway : The accumulation of cAMP activates Protein Kinase A (PKA). nih.govmdpi.com PKA, in turn, can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). mdpi.com Activated CREB then moves to the nucleus and binds to cAMP response elements on DNA, modulating the transcription of target genes. mdpi.com This pathway is crucial for many of the neurotrophic and neuroprotective effects of PACAP. mdpi.com
RAPGEF2/Rap1/B-Raf/ERK Pathway : In neuronal and endocrine cells, cAMP can also activate the Extracellular signal-Regulated Kinase (ERK) pathway through a PKA-independent mechanism. nih.govuniprot.org This involves the Rap guanine (B1146940) nucleotide exchange factor 2 (RAPGEF2), a protein that is activated by cAMP. nih.gov Activated RAPGEF2 then stimulates the small G protein Rap1, which leads to the activation of B-Raf and the subsequent phosphorylation and activation of the MEK-ERK cascade. nih.govuniprot.org This pathway has been implicated in processes such as neuritogenesis. nih.gov
In addition to these cAMP-mediated pathways, the PAC1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). researchgate.net This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. researchgate.net
| Signaling Pathway | Key Components | Primary Activator | Cellular Response (Examples) |
| cAMP/PKA/CREB | Adenylyl Cyclase, cAMP, PKA, CREB | PAC1R, VPAC1R, VPAC2R | Gene transcription, Neuroprotection mdpi.com |
| RAPGEF2/Rap1/B-Raf/ERK | RAPGEF2, Rap1, B-Raf, MEK, ERK | PAC1R, VPAC1R, VPAC2R (via cAMP) | Neuritogenesis, Cell proliferation mdpi.comnih.gov |
| PLC/IP3/Ca2+ | Gq protein, PLC, IP3, DAG, PKC | PAC1R | Neurotransmitter release, Cell migration mdpi.comresearchgate.net |
Diverse Physiological Processes Mediated by PACAP
PACAP's widespread distribution is matched by its involvement in a multitude of physiological functions, ranging from cellular protection and development to the regulation of metabolic and neuroendocrine systems. nih.govnih.gov It acts as a neurotransmitter, neuromodulator, and trophic factor, influencing processes such as hormone secretion, smooth muscle contraction, and cell proliferation and migration. nih.govnih.govresearchgate.net
PACAP is well-documented for its potent neuroprotective and general cytoprotective capabilities, which are primarily attributed to its anti-apoptotic, anti-inflammatory, and antioxidant properties. frontiersin.orgnih.gov The peptide's protective mechanisms are multifaceted, involving both direct actions on neurons and indirect effects mediated by glial cells. nih.gov
Anti-apoptotic Effects: PACAP exerts direct protective effects on neurons by inhibiting key components of the apoptotic cascade. nih.gov A primary mechanism is the inhibition of caspase-3, a critical executioner enzyme in apoptosis. nih.govnih.gov In models of neuronal injury, PACAP has been shown to suppress the expression of pro-apoptotic factors like Bax and Bad, while increasing the levels of anti-apoptotic proteins such as Bcl-xL and 14-3-3. frontiersin.orgfrontiersin.org These actions are often mediated through the activation of signaling pathways like the cAMP-PKA and PI3K pathways. nih.govnih.gov
Anti-inflammatory Effects: PACAP is a significant modulator of the immune response, generally acting as a potent anti-inflammatory agent. nih.gov It can inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12, from activated immune cells like microglia and macrophages. nih.govpnas.orgucm.es In models of septic shock and intestinal inflammation, PACAP treatment has been shown to reduce systemic levels of these inflammatory mediators, thereby preventing excessive tissue damage. nih.govnih.gov These anti-inflammatory actions contribute significantly to its neuroprotective capacity by mitigating secondary inflammatory damage following injury. nih.gov
Antioxidant Effects: The peptide also demonstrates robust antioxidant properties by combating oxidative stress, a key contributor to cell death in various pathologies. frontiersin.orgfrontiersin.org PACAP can reduce the levels of reactive oxygen species (ROS) and inhibit mitochondrial respiratory burst in cells exposed to oxidative insults like hydrogen peroxide. nih.gov Furthermore, it can enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, thereby bolstering the cell's defense against oxidative damage. nih.gov In animal models of traumatic brain injury, PACAP treatment has been shown to suppress oxidative stress levels and increase the presence of brain antioxidants. mdpi.com
| Protective Effect | Key Mechanisms and Mediators | References |
|---|---|---|
| Anti-apoptotic | Inhibition of caspase-3 and caspase-9; Upregulation of Bcl-xL and 14-3-3 proteins; Downregulation of Bax and Bad; Activation of cAMP/PKA and PI3K pathways. | frontiersin.orgfrontiersin.orgnih.govnih.gov |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-12); Stimulation of anti-inflammatory cytokines (IL-10); Modulation of T-cell differentiation (Th1 to Th2 shift). | nih.govnih.govpnas.orgnih.gov |
| Antioxidant | Reduction of reactive oxygen species (ROS); Inhibition of mitochondrial respiratory burst; Upregulation of antioxidant enzymes (SOD, catalase, GPx-1). | frontiersin.orgmdpi.comnih.gov |
PACAP plays a crucial role in the development of the nervous system, including the growth and guidance of neuron projections. nih.govmdpi.com It is involved in processes such as axonal growth cone development and axonal elongation. mdpi.com Transcriptomic studies have revealed that PACAP can upregulate the expression of genes important for axon guidance and elongation, such as plexin A2. mdpi.com By influencing these fundamental aspects of neuronal development, PACAP contributes to the proper formation of neural circuits. mdpi.com The peptide's neurotrophic functions, which are vital during development, are often re-engaged during nerve injury to promote regeneration and repair. nih.govmdpi.com
PACAP is an important regulator of glucose and energy metabolism, exerting its influence on multiple tissues and processes. researchgate.net One of its most significant functions is the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. nih.govphysiology.org This action is crucial for maintaining glucose homeostasis, particularly after a meal. researchgate.netnih.gov Studies in mice have shown that both PACAP-27 and PACAP-38 markedly enhance the insulin response to glucose. nih.govphysiology.org The PACAP receptor antagonist PACAP-(6-27) has been found to reduce the insulin response to gastric glucose, further confirming the role of endogenous PACAP in this process. nih.gov
| Parameter | Effect of PACAP Administration | References |
|---|---|---|
| Glucose-Stimulated Insulin Secretion | Markedly potentiated | nih.govphysiology.org |
| Insulin Sensitivity Index (SI) | Reduced | nih.govphysiology.org |
| Glucose Elimination Rate | No significant effect | nih.gov |
| Plasma Epinephrine Levels | Significantly increased | nih.gov |
PACAP functions as a key regulator of neuroendocrine secretion. nih.govnih.gov It can stimulate the release of various hormones and neurotransmitters. nih.govmdpi.com For instance, in neuroendocrine tumor cells, PACAP has been shown to induce the release of 5-hydroxytryptamine (serotonin). nih.gov This action is linked to its ability to modulate intracellular signaling pathways, including the mobilization of intracellular calcium ([Ca2+]i) and the production of cyclic AMP (cAMP). nih.gov
The activation of PACAP receptors, particularly the PAC1 receptor, can couple to signaling cascades that lead to a rapid increase in [Ca2+]i. nih.govprobiologists.com This influx of calcium is a critical trigger for the fusion of secretory vesicles with the cell membrane and the subsequent release of their contents. probiologists.com This mechanism is fundamental to PACAP's role in stimulating secretion from various cells, including pituitary cells, pancreatic islet cells, and neurons. researchgate.netoup.comscispace.com
Neuronal migration is an essential process for the proper formation of the central nervous system's layered structure. nih.govfrontiersin.org PACAP has been identified as a key signaling molecule that regulates the migration of specific neuronal populations, most notably cerebellar granule cells. nih.govnih.gov During the development of the cerebellum, high levels of PACAP are present in certain cortical layers, and granule cells express PACAP receptors before they begin to migrate. nih.gov
Research indicates that endogenous PACAP provides crucial cues that control the migration of these cells in a layer-specific manner. nih.gov Exogenous application of PACAP has been shown to slow the migration of isolated granule cells. nih.gov This suggests that PACAP can act as a "stop signal," helping to ensure that migrating neurons halt their movement in the correct location to form the proper cerebellar architecture. mdpi.com In vivo studies have confirmed that PACAP stimulates neuronal migration from the external granule cell layer toward the internal granule cell layer, highlighting its role as a trophic factor during brain development. pnas.org
PACAP is a master regulator of neuroendocrine stress circuits. nih.gov It is released from stress-transducing neurons and is essential for the activation of the hypothalamo-pituitary-adrenocortical (HPA) and the hypothalamo-splanchnico-adrenomedullary (HSA) axes in response to both psychogenic and metabolic stressors. nih.gov The neuropeptide plays a critical role at the level of the hypothalamus, where it controls the induction of corticotropin-releasing hormone (CRH) mRNA, a key step in initiating the HPA axis stress response. nih.gov
In rats, administration of PACAP into the hypothalamic paraventricular nucleus (PVN), a key stress-integrating center, potentiates the plasma ACTH response to stress. nih.gov PACAP-deficient mice exhibit abolished responses in major parts of the HPA and HSA stress pathways, demonstrating the peptide's necessity for a complete stress response. nih.gov The signaling pathways involved include canonical cAMP signaling in the hypothalamus for the HPA axis and non-canonical cAMP- and calcium-initiated pathways in the adrenal medulla for the HSA circuit. nih.gov Through its actions in key brain regions like the hypothalamus and amygdala, PACAP helps orchestrate the body's physiological and behavioral responses to stress. eneuro.orgelsevierpure.com
Protein-Protein Interaction Networks of PACAP
The functional roles of , encoded by the ADCYAP1 gene, are intricately linked to its interactions with other proteins. The study of these interactions, collectively known as the protein-protein interaction (PPI) network, provides critical insights into the molecular mechanisms underlying PACAP's diverse physiological effects. High-throughput screening methods and computational predictions have enabled the mapping of these complex networks, with several publicly accessible databases serving as repositories for this information.
Comprehensive databases such as the Biological General Repository for Interaction Datasets (BioGRID), IntAct, and the Search Tool for the Retrieval of Interacting Genes/Proteins (STRING) curate and consolidate PPI data from numerous sources. These sources include experimental data, computational predictions, and information gathered from scientific literature. nih.gov
BioGRID: The BioGRID database compiles information on genetic and protein interactions. For human PACAP (ADCYAP1), BioGRID has cataloged a number of interactions derived from various experimental approaches. thebiogrid.orgnih.gov As of the latest updates, there are 35 unique proteins documented to interact with ADCYAP1. thebiogrid.org These interactions have been identified through methods such as affinity capture-mass spectrometry. thebiogrid.org
Below is an interactive table summarizing the proteins found to interact with human ADCYAP1, as documented in the BioGRID database.
| Interactor Gene Symbol | Interactor Name | Detection Method |
|---|---|---|
| MKLN1 | Muskelin 1 | Affinity Capture-MS |
| VIPR1 | Vasoactive intestinal peptide receptor 1 | Physical Association |
| ADCYAP1R1 | ADCYAP receptor type I | Physical Association |
| VIPR2 | Vasoactive intestinal peptide receptor 2 | Physical Association |
| SCT | Secretin | Physical Association |
| GIPR | Gastric inhibitory polypeptide receptor | Physical Association |
| GLP1R | Glucagon like peptide 1 receptor | Physical Association |
| FSHR | Follicle stimulating hormone receptor | Physical Association |
| DRD1 | Dopamine receptor D1 | Physical Association |
| ADRB1 | Adrenoceptor beta 1 | Physical Association |
| HTR6 | 5-hydroxytryptamine receptor 6 | Physical Association |
| ADORA2A | Adenosine A2a receptor | Physical Association |
| HTR4 | 5-hydroxytryptamine receptor 4 | Physical Association |
IntAct: The IntAct molecular interaction database provides a freely accessible, open-source platform for interaction data derived from literature curation and direct submissions. While a specific, isolated list of PACAP interactors from IntAct was not retrieved in the performed searches, resources like the Human Protein Atlas integrate data from IntAct, suggesting that the known interactions are consolidated within these broader datasets. proteinatlas.org
STRING: The STRING database offers a comprehensive view of protein-protein associations, including both direct physical interactions and indirect functional associations. nih.gov These associations are derived from a variety of sources, such as genomic context, high-throughput experiments, co-expression data, and text mining of scientific literature. string-db.orgnih.govyoutube.com STRING assigns a confidence score to each interaction, reflecting the likelihood of a genuine association.
For human ADCYAP1, STRING identifies a network of interacting proteins with high confidence. The primary and most well-documented interactors are its own receptors.
The following interactive table details the key interacting partners of human ADCYAP1 as identified by the STRING database, along with the types of evidence supporting these interactions.
| Interactor Gene Symbol | Interactor Name | Evidence Type(s) | Confidence Score |
|---|---|---|---|
| ADCYAP1R1 | ADCYAP receptor type I | Databases, Textmining, Co-expression | High |
| VIPR1 | Vasoactive intestinal peptide receptor 1 | Databases, Textmining, Co-expression | High |
| VIPR2 | Vasoactive intestinal peptide receptor 2 | Databases, Textmining, Co-expression | High |
| SCT | Secretin | Databases, Textmining, Co-expression | High |
| GIPR | Gastric inhibitory polypeptide receptor | Databases, Textmining, Co-expression | Medium |
| GLP1R | Glucagon like peptide 1 receptor | Databases, Textmining, Co-expression | Medium |
A study focusing on a low-PACAP concentration group identified a specific PPI network involving ADCYAP1, APOA1 (Apolipoprotein A-I), APOA4 (Apolipoprotein A-IV), and C4BPA (C4b-binding protein alpha chain), highlighting PACAP's role in processes such as lipid metabolism, transport, and response to stress. researchgate.net
Evolutionary Conservation of PACAP and its Receptors
The evolutionary history of PACAP and its receptors provides compelling evidence for their fundamental biological importance. The remarkable conservation of their structures across a vast range of species underscores the critical and preserved nature of their functions.
The PACAP peptide is a member of the secretin/glucagon superfamily and is considered one of the most ancient and tightly conserved members. nih.govnih.gov The amino acid sequence of PACAP has been remarkably well-preserved throughout evolution, from protochordates to mammals. nih.gov The primary structure of PACAP is identical across all studied mammalian species, including humans, sheep, and rats. researchgate.net
The receptors for PACAP—the PACAP-specific PAC1 receptor and the VPAC1 and VPAC2 receptors (which also bind Vasoactive Intestinal Peptide, VIP)—also exhibit significant evolutionary conservation. plos.org These receptors belong to the Class B G protein-coupled receptor (GPCR) family. nih.gov The conservation of these receptors is evident in their structure and their ability to be activated by PACAP across different species. Studies have shown that the PACAP/PAC1 receptor signaling pathway is independent of the VIP/VPAC2 receptor signaling pathway, and a lack of one receptor does not lead to compensatory changes in the expression of the other, indicating distinct and conserved roles. plos.orgresearchgate.net The PACAP ligand-receptor system is believed to have emerged in vertebrates, likely originating from a common ancestor with a PACAP/glucagon-like system in cephalochordates, prior to the genome duplication events that expanded the secretin peptide family. researchgate.net
Peptidoglycan O Acetyltransferase Paca in Neisseria Gonorrhoeae
Identification of the pacA Gene in Neisseria gonorrhoeae
The gene responsible for peptidoglycan O-acetylation in Neisseria gonorrhoeae, designated pacA, was identified through genomic analysis. A search of the N. gonorrhoeae strain FA1090 genome revealed an open reading frame, NGO0534, which showed significant similarity to algI of Pseudomonas aeruginosa. nih.gov The algI gene encodes an enzyme that acetylates the exopolysaccharide alginate. nih.govfrontiersin.org Given that N. gonorrhoeae does not produce alginate, it was hypothesized that the product of this homologous gene, now named PacA, functions as a peptidoglycan O-acetyltransferase. frontiersin.org
Further research confirmed this hypothesis. An insertion mutation in the putative PG acetylase gene, pacA, led to the loss of PG acetylation, as detected by high-performance liquid chromatography. nih.gov Additionally, sequence analysis of a naturally occurring non-acetylating strain of N. gonorrhoeae revealed a 26-base pair deletion in the pacA gene. nih.gov The introduction of this deletion into a wild-type strain resulted in a lack of acetylation, a phenotype that could be complemented by the addition of a wild-type copy of pacA at a different chromosomal location. nih.gov The predicted PacA protein shares 33% identity and 52% similarity with AlgI and possesses several hydrophobic regions, suggesting it is likely a membrane protein. nih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Gene Name | pacA (peptidoglycan acetylation gene A) | nih.gov |
| Homology | Similar to AlgI of Pseudomonas aeruginosa | nih.govfrontiersin.org |
| Protein Family | Membrane-bound O-acyltransferase (MBOAT) family | nih.gov |
| Predicted Location | Cytoplasmic membrane protein | nih.gov |
Genetic Organization within the OAP Operon
The pacA gene is part of a three-gene operon named OAP, which stands for O-acetyl-peptidoglycan. frontiersin.org Downstream of pacA is the pacB gene, which is also essential for peptidoglycan acetylation. nih.gov Mutations in pacB also result in the loss of PG O-acetylation. nih.gov PacB is similar to a class of predicted type II membrane proteins. nih.gov Together, PacA, a transmembrane acetyltransferase, and PacB, a periplasmic acetyltransferase, are both required for the O-acetylation of peptidoglycan in N. gonorrhoeae. nih.govresearchgate.net The genes further downstream from pacB were found not to be required for this process. nih.gov
Enzymatic Function of PacA as a Peptidoglycan O-Acetyltransferase
PacA functions as a peptidoglycan O-acetyltransferase, an enzyme that catalyzes the transfer of an acetyl group to the peptidoglycan structure. frontiersin.org The O-acetylation of peptidoglycan is a post-synthetic modification, meaning it occurs after the main peptidoglycan structure has been assembled. frontiersin.org This modification provides a mechanism for bacteria to alter their cell wall and evade host immune responses. frontiersin.org
Mechanism of O-Acetylation at C-6 Hydroxyl of N-acetylmuramoyl Residues
The enzymatic action of PacA specifically targets the C-6 hydroxyl group of N-acetylmuramoyl (MurNAc) residues within the glycan backbone of peptidoglycan. nih.govfrontiersin.org This O-acetylation at the C-6 position sterically hinders the binding and activity of lytic enzymes such as lysozyme. frontiersin.org The process of O-acetylation in Gram-negative bacteria like N. gonorrhoeae is a two-component system, requiring both PacA and PacB. researchgate.net It is proposed that this system facilitates the translocation of acetate from the cytoplasm to the periplasm where the modification of peptidoglycan occurs. researchgate.net
Biological Significance in Bacterial Physiology
The O-acetylation of peptidoglycan by PacA has significant implications for the physiology and survival of N. gonorrhoeae.
Role in Lysozyme Resistance
One of the primary functions of peptidoglycan O-acetylation is to confer resistance to lysozyme, a crucial component of the innate immune system that degrades bacterial cell walls by cleaving the bond between MurNAc and N-acetylglucosamine (GlcNAc) residues. frontiersin.org By modifying the MurNAc residues at the C-6 position, PacA makes the peptidoglycan a poor substrate for lysozyme. frontiersin.org While a pacA mutant of N. gonorrhoeae did not show a decrease in lysozyme resistance in whole-cell assays, purified peptidoglycan from the wild-type strain was significantly more resistant to digestion by human lysozyme than peptidoglycan from the pacA mutant. nih.gov This suggests that O-acetylation by PacA is a critical factor in protecting the integrity of the gonococcal cell wall from host-derived lysozyme. nih.gov
Control of Autolysins in Gram-Negative Bacteria
In Gram-negative bacteria, O-acetylation of peptidoglycan also plays a role in controlling the activity of endogenous autolysins. frontiersin.org Autolysins are bacterial enzymes that degrade peptidoglycan and are essential for processes like cell growth, division, and separation. plos.org The modification of peptidoglycan by PacA can prevent the action of certain autolysins, thereby regulating cell wall remodeling and turnover. nih.gov For instance, a pacA mutant was found to be more sensitive to EDTA, a compound known to trigger autolysis, suggesting that O-acetylation helps to control autolytic activity. nih.gov This control is crucial for maintaining cell wall integrity and preventing premature cell lysis. frontiersin.org
| Biological Process | Role of PacA-mediated O-acetylation | Reference |
|---|---|---|
| Lysozyme Resistance | Protects peptidoglycan from degradation by host lysozyme. | nih.govfrontiersin.org |
| Control of Autolysins | Regulates the activity of endogenous autolysins to maintain cell wall integrity. | nih.govfrontiersin.org |
Implications as a Virulence Factor
The O-acetylation of peptidoglycan (PG) by the this compound in Neisseria gonorrhoeae is a significant contributor to the bacterium's pathogenesis. This modification of the cell wall serves as a crucial defense mechanism against the host's innate immune system, thereby establishing PacA as an important virulence factor. The primary role of PacA-mediated O-acetylation is to confer resistance to human lysozyme, an enzyme abundant in mucosal secretions and phagocytic cells that targets the bacterial cell wall for degradation.
Research has demonstrated that purified peptidoglycan from wild-type N. gonorrhoeae strains with functional PacA is significantly more resistant to digestion by human lysozyme than PG from pacA mutant strains. nih.govnih.gov By acetylating the C-6 hydroxyl group of N-acetylmuramic acid residues in the glycan backbone of PG, PacA sterically hinders the binding of lysozyme to its substrate. nih.gov This blockage prevents the enzyme from cleaving the bacterial cell wall, allowing the gonococci to evade this critical component of the host's first line of defense. nih.gov The resistance of acetylated PG to lysozyme digestion is believed to be a key factor in the pathogenesis of gonococcal and meningococcal infections. nih.gov
Comparative Analysis with Other O-Acetyltransferase Systems (e.g., OatA, PatA/B)
The enzymatic system responsible for peptidoglycan O-acetylation in the Gram-negative bacterium Neisseria gonorrhoeae differs significantly from the systems found in Gram-positive bacteria, such as the well-characterized O-acetyltransferase A (OatA).
In N. gonorrhoeae, O-acetylation requires the action of two proteins, PacA and PacB. nih.govnih.gov PacA is a putative O-acetyltransferase belonging to the MBOAT (membrane-bound O-acyltransferase) family of proteins. nih.gov It is predicted to be a cytoplasmic membrane protein with several hydrophobic regions. nih.gov PacA shows homology to AlgI of Pseudomonas aeruginosa, an enzyme that acetylates the exopolysaccharide alginate. nih.gov The gene directly downstream of pacA, designated pacB, is also essential for PG acetylation. nih.govnih.gov PacB is similar to a class of predicted type II membrane proteins that are anchored in the cytoplasmic membrane but have a periplasmic domain. nih.gov This suggests a two-component system where both the transmembrane PacA and the periplasmic PacB are necessary for the modification of peptidoglycan after it has been incorporated into the cell wall. nih.govnih.gov
In contrast, the O-acetylation system in many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, typically involves a single, large, bifunctional protein called OatA. nih.gov OatA possesses an N-terminal domain with multiple transmembrane helices that is thought to be responsible for transporting the acetyl donor, likely acetyl-CoA, across the cytoplasmic membrane. The C-terminal domain of OatA is located extracellularly and contains the catalytic acetyltransferase activity responsible for modifying the N-acetylmuramic acid residues of the peptidoglycan. nih.gov
The following table provides a comparative overview of the PacA and OatA systems.
| Feature | PacA System (N. gonorrhoeae) | OatA System (Gram-positive bacteria) |
| Bacterial Type | Gram-negative | Gram-positive |
| Protein Components | Two proteins required: PacA and PacB. nih.govnih.gov | Typically a single, bifunctional protein (OatA). nih.gov |
| PacA/OatA Domain Structure | PacA is a multi-pass transmembrane protein of the MBOAT family. nih.gov | OatA has an N-terminal transmembrane domain and a C-terminal extracellular catalytic domain. nih.gov |
| Mechanism | A two-component system likely acting in the periplasm. nih.gov | A single protein that transports the acetyl donor and catalyzes the transfer reaction. nih.gov |
| Homologs | PacA is homologous to AlgI from P. aeruginosa. nih.gov | OatA homologs are found across various Gram-positive species. nih.gov |
Progestin and Adipoq Receptor Like Protein 1 Paqr 1 and Pac Domains
Identification and Classification of PAQR-1
Progestin and AdipoQ Receptor-like Protein 1 (PAQR-1) is a member of the Progestin and AdipoQ Receptor (PAQR) family of proteins. iiab.mewikipedia.org This family is a distinct group of receptors that, while sharing a seven-transmembrane structure with G protein-coupled receptors (GPCRs), have a different membrane topology, characterized by an intracellular N-terminus and an extracellular C-terminus. wikipedia.org The PAQR family includes at least 11 members (PAQR1–PAQR11), which are broadly categorized into subgroups including the adiponectin (adipoQ) receptors (AdipoRs), membrane progesterone (B1679170) receptors (mPRs), and others. iiab.mewikipedia.org PAQR-1 is specifically classified as an adiponectin receptor and is also known as AdipoR1. wikipedia.org
Domain Architecture of PAQR-1
The domain architecture of PAQR-1 is characterized by its seven transmembrane helices. A notable feature of the PAQR protein family, including PAQR-1, is the presence of a divergent N-terminal cytoplasmic domain, which is believed to serve a regulatory function.
Presence of PAC (Progestin and AdipoQ Receptor/HlyIII-related) Domains
PAQR-1 contains a PAC (Progestin and AdipoQ Receptor/HlyIII-related) domain. This domain is identified in the UniProt database for Caenorhabditis elegans PAQR-1 and is associated with the InterPro entry IPR004254 and the Pfam entry PF03006 (HlyIII). uniprot.org It is important to distinguish this PAC domain from the similarly named domain in plant proteins.
Proposed Functions and Metabolic Pathways of PAQR-1
PAQR-1 is a receptor that is likely involved in metabolic pathways that regulate lipid metabolism. uniprot.org As an adiponectin receptor, it plays a role in mediating the effects of adiponectin, a hormone that is crucial for glucose and lipid metabolism.
Involvement in Lipid Metabolism and Fatty Acid Oxidation
The binding of adiponectin to receptors like PAQR-1 activates signaling cascades that lead to an increase in AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPAR-α) ligand activities. wikipedia.org This activation, in turn, promotes fatty acid oxidation and glucose uptake. wikipedia.org The process of fatty acid oxidation involves the breakdown of fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. libretexts.org This metabolic regulation is crucial for maintaining energy homeostasis within the cell. The regulation of fatty acid β-oxidation is a key function of PPARα, which controls the expression of genes involved in this process in the liver. nih.govnih.gov
PAC Domains in Arabinogalactan (B145846) Proteins (AGPs) in Plants
In the context of plant biology, the acronym PAC has a different meaning and refers to a domain found in Arabinogalactan Proteins (AGPs).
Characterization of Proline-rich Arabinogalactan protein and Conserved Cysteines (PAC) Domain
The PAC domain in plants stands for P roline-rich, A rabinogalactan proteins, C onserved C ysteines. mdpi.comnih.gov This domain has been identified in several cell wall proteins and is thought to play a significant role in plant development and response to environmental cues. mdpi.comnih.gov
Key characteristics of the plant PAC domain include the presence of six conserved Cysteine residues. nih.gov The structure of this domain is predicted to be a β-barrel with loop regions, which is stabilized by the conserved cysteines. nih.gov It is believed that this domain interacts with pectic polysaccharides and O-glycans, contributing to the formation of non-covalent molecular scaffolds that facilitate the remodeling of the cell wall's polysaccharidic networks, particularly during rapid cell expansion. mdpi.comnih.gov The PAC domain can be found associated with other domains, such as Histidine-rich, extensin, or Proline-rich domains, suggesting a variety of functions and interactions with other cell wall polymers. mdpi.comnih.gov For instance, in Arabidopsis thaliana, the protein AtAGP31 possesses a C-terminal PAC domain. mdpi.comcnrs.fr
Role in Crosslinking and Cell Wall Adhesion
Cell-to-cell adhesion in plants is a critical process mediated by the cell wall, particularly the pectin-rich middle lamella that cements adjacent cells together. nih.govfrontiersin.orgnottingham.ac.uk Plant PAC domain proteins are key players in the dynamic architecture of the cell wall. It is theorized that the PAC domain contributes to the formation of non-covalent molecular scaffolds. nih.gov These scaffolds are believed to facilitate the remodeling of polysaccharide networks, a process essential for maintaining adhesion while allowing for changes in cell shape and size during growth. nih.gov
The function of PAC domains is linked to their ability to interact with other cell wall components, effectively acting as a form of molecular adhesive that helps crosslink different polymer networks. This role in structuring the extracellular matrix is vital for the integrity of plant tissues. nih.govfrontiersin.org
Interaction with Pectins and Homophilic Interactions
The function of PAC domain proteins in cell wall adhesion is directly linked to their interaction with polysaccharides, especially pectins. nih.gov Pectins are a diverse group of complex polysaccharides that form a gel-like matrix in the primary cell wall and middle lamella. nottingham.ac.uk Research has shown that the PAC domain is assumed to interact with these pectic polysaccharides and O-glycans. nih.gov
A specific example is the Arabidopsis thaliana protein AtAGP31, a nonclassical arabinogalactan protein which contains a C-terminus PAC domain. mdpi.com Studies have demonstrated that this protein can interact with various pectin (B1162225) components. Its PAC domain specifically interacts with galactans, which are side chains of the rhamnogalacturonan-I (RG-I) region of pectin. Furthermore, other regions of the same protein can bind to methylated polygalacturonic acids, the primary constituent of the homogalacturonan pectin domain. mdpi.com This evidence supports a model where PAC domain proteins act as linkers within the cell wall matrix.
Table 1: Demonstrated Interactions of the Plant Protein AtAGP31
| Protein Domain/Region | Interacting Pectin Component | Significance |
|---|---|---|
| PAC Domain | Galactans (side chains of RG-I) | Links the protein to a specific, complex region of pectin. mdpi.com |
| Histidine-rich Stretch | Methylated Polygalacturonic Acids | Binds to the main backbone of pectin. mdpi.com |
Significance in Plant Growth and Development
PAC domain proteins are integral to these processes. Their proposed function in remodeling polysaccharide networks is especially critical during periods of rapid cell expansion, where the wall must be loosened to allow for growth and then reinforced to maintain structural integrity. nih.gov The presence of PAC domain proteins throughout the plant kingdom and their association with various developmental processes underscores their importance. nih.govmdpi.comresearchgate.net The increasing number and complexity of these proteins throughout the evolution of land plants correlates with the increasing complexity of plant cell walls and body plans, highlighting their significance in facilitating evolutionary advancements in plant form and function. nih.gov
Evolutionary Aspects of PAC Domains and PAQR-1
The evolutionary histories of the animal PAQR family and the plant PAC domain proteins are distinct.
PAQR Family: The Progestin and AdipoQ Receptor (PAQR) family has ancient evolutionary origins, predating the split between eubacteria and eukaryotes. nih.govresearchgate.net Homologs are found widely in bacteria and animals. nih.govnih.gov In bacteria, these proteins are thought to function as hemolysins, while in eukaryotes, they have evolved into a diverse family of receptors, including adiponectin receptors (AdipoR1, AdipoR2) and membrane progesterone receptors (mPRs). nih.govnsf.govmdpi.com Their conserved function across animal species relates to the maintenance of membrane homeostasis. nih.gov
Plant PAC Domains: The PAC domain found in plant cell wall proteins is specific to the green lineage. nih.gov Proteins containing this domain (PDPs) are found in early-diverging land plants, such as bryophytes, and have expanded in number and complexity throughout the evolution of higher plants. nih.gov This evolutionary trajectory mirrors the increasing complexity of the cell wall itself. Furthermore, PAC domains are often found in association with other domains, such as extensin-like or proline-rich regions, suggesting that these proteins have undergone neo-functionalization, acquiring new roles and interaction capabilities over evolutionary time. nih.gov
Table 2: Evolutionary Distribution and Complexity of Plant PAC Domain Proteins (PDPs)
| Plant Group | Presence of PDPs | Notable Features |
|---|---|---|
| Bryophytes (e.g., Mosses) | Present | Represents the earliest divergent organisms with PDPs. nih.gov |
| Lycophytes & Ferns | Present | Increased number and domain association complexity compared to Bryophytes. nih.gov |
| Gymnosperms | Present | Continued trend of increasing complexity. nih.gov |
| Angiosperms (Flowering Plants) | Abundant and Diverse | The highest number and complexity of PDPs, correlating with complex cell walls and developmental processes. nih.gov |
Advanced Research Methodologies for Paca Protein Studies
Genomic and Transcriptomic Approaches to pacA Gene Expression
Genomic and transcriptomic approaches are fundamental for studying the expression patterns of the pacA gene and identifying its regulatory context. These methods allow researchers to analyze gene activity on a large scale.
RNA Sequencing and Microarray Analysis
RNA sequencing (RNA-Seq) and microarray analysis are widely used technologies to measure and compare gene expression levels across different conditions. Studies have integrated microarray and RNA-Seq data to identify differentially expressed genes (DEGs) in various biological contexts, including pancreatic cancer (PaCa) researchgate.netfrontiersin.org. For instance, integrated analysis of microarray and RNA-Seq datasets has been performed to understand the molecular changes occurring in cells during disease development and progression frontiersin.org. Microarray analysis, such as that using the Protein Array Analyzer (PAA) package, can import and preprocess single-color protein microarray data for analysis bioconductor.org. This includes steps like background correction, batch filtering, and normalization bioconductor.org.
Identification of Differentially Expressed Genes and Regulatory Networks
Identifying differentially expressed genes (DEGs) is a key application of transcriptomic analysis. By comparing gene expression profiles between different sample groups (e.g., treated vs. control, or diseased vs. healthy), researchers can pinpoint genes like pacA that show significant changes in expression. For example, analyses have identified thousands of differentially expressed genes, with some being upregulated and others downregulated researchgate.net. These DEGs can then be used to construct protein-protein interaction (PPI) networks to understand how the protein products of these genes interact and form regulatory networks researchgate.netresearchgate.net. Bioinformatics analysis of public databases has also been used to identify DEGs in PaCa and explore potential carcinogenic mechanisms jcancer.org. The identification of hub genes within these networks, which are highly interconnected, can highlight key players in biological processes researchgate.netfrontiersin.org. Enrichment analysis of DEGs can reveal the pathways influenced by these genes researchgate.net.
Proteomic Methodologies for Protein Identification and Quantification
Proteomic methodologies focus on the large-scale study of proteins, providing insights into protein abundance, modifications, and interactions. These techniques are essential for understanding the functional state of the PacA protein.
Mass Spectrometry-Based Proteomics (e.g., SWATH-MS, LC-MS/MS, MALDI-TOF)
Mass spectrometry (MS)-based proteomics is a central technique for identifying and quantifying proteins. Various MS-based approaches are employed:
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a common method in bottom-up proteomics, where proteins are digested into peptides before analysis nih.govacs.org. Peptides are separated by liquid chromatography and then analyzed by tandem mass spectrometry for identification and quantification nih.govmdpi.com. This approach can be used for comprehensive proteome analysis nih.gov.
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time-Of-Flight): MALDI-TOF MS is used for analyzing a wide range of molecules, including proteins and peptides nih.govshimadzu.com. It can be used for peptide fingerprinting and sequence analysis nih.gov. MALDI-TOF/TOF analysis can provide fragmentation spectra for peptide identification nih.govnih.gov. Studies have utilized MALDI-TOF/MS for identifying low-molecular-weight fragments in biological samples nih.gov. MALDI mass spectrometry imaging (MSI) is also used to visualize the spatial distribution of molecules, including proteins and peptides, in tissues shimadzu.com.
SWATH-MS (Sequential Window Acquisition of all Theoretical fragment ion spectra Mass Spectrometry): SWATH-MS is a data-independent acquisition (DIA) method that allows for the quantitative analysis of a large number of proteins in a single run nih.gov. This technique has been applied to compare protein expression differences between cell lines nih.gov.
These mass spectrometry techniques, including LC-MS/MS and MALDI-TOF, are used for protein identification and characterization, including the analysis of post-translational modifications univ-amu.fr.
Analysis of Protein Expression Profiles and Post-Translational Modifications
Proteomic studies enable the analysis of protein expression profiles, revealing the abundance of proteins in different biological states. Techniques like Reverse Phase Protein Arrays (RPPA) can be used to assay protein expression levels and identify differential modulation of signaling molecules researchgate.net. Mass spectrometry-based methods are also crucial for analyzing protein expression profiles quantitatively uib.nonih.govpacb.com.
Furthermore, mass spectrometry is vital for the analysis of post-translational modifications (PTMs), such as phosphorylation, ubiquitination, sumoylation, carbonylation, and glycosylation univ-amu.fr. These modifications can significantly impact protein function and are key areas of investigation in proteomics univ-amu.fr.
Quantitative Proteomics (e.g., TMT, iTRAQ, SILAC, Label-Free)
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. Several methods are available:
Label-Free Quantification: This approach compares the abundance of peptides or proteins based on the intensity of their signals in mass spectra without the use of isotopic labels proteomics.com.au. It can offer a greater dynamic range and depth of analysis compared to some labeled methods proteomics.com.au.
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture): SILAC involves incorporating stable isotopes of amino acids into proteins during cell culture metwarebio.com. Different cell populations are labeled with distinct isotopes, mixed, and then analyzed by mass spectrometry to determine relative protein abundance metwarebio.com. Studies have used metabolic labeling with isotopes, such as 15N-labeled amino acids, to measure protein synthesis and analyze secreted proteomes nih.govresearchgate.net.
iTRAQ (Isobaric Tags for Relative and Absolute Quantification): iTRAQ uses isobaric chemical tags to label peptides from different samples metwarebio.com. Labeled peptides from multiple samples are mixed and analyzed by MS. Upon fragmentation, reporter ions of different masses are released, allowing for the relative quantification of peptides and the proteins they originated from metwarebio.com. iTRAQ has been used in quantitative proteomic analysis sci-hub.sedntb.gov.uanih.gov.
TMT (Tandem Mass Tags): Similar to iTRAQ, TMT utilizes isobaric tags for multiplexed quantitative proteomics proteomics.com.aumetwarebio.com. TMT allows for the simultaneous analysis of multiple samples in a single MS experiment, improving accuracy and stability in quantification proteomics.com.aumetwarebio.com. TMT enables both relative and absolute quantitation proteomics.com.au.
These quantitative proteomic strategies are essential for high-throughput biomolecular analyses in various research areas, including cancer research nih.gov.
Compound Table
Interactomics and Protein-Protein Interaction Network Analysis
Proteins rarely function in isolation; they typically operate within complex networks of interacting partners. Interactomics, the study of these comprehensive protein-protein interaction (PPI) networks, is essential for elucidating the cellular roles of a protein like PacA. Analyzing these networks can reveal functional modules, pathways, and potential regulatory mechanisms involving this compound. Computational approaches are vital for constructing and analyzing these networks, often integrating data from various experimental techniques. frontiersin.orgoup.comoup.comnih.govmdpi.combjcancer.orgnih.gov
Co-immunoprecipitation and Affinity Purification-Mass Spectrometry
Co-immunoprecipitation (Co-IP) and Affinity Purification-Mass Spectrometry (AP-MS) are cornerstone experimental techniques for identifying proteins that physically interact with a target protein, such as PacA. Co-IP involves using an antibody specific to the target protein (the "bait") to isolate the bait along with any bound proteins (the "prey") from a cell lysate. mblbio.comthermofisher.comnih.gov The precipitated complex is then typically analyzed by Western blotting to identify specific interacting partners. AP-MS extends this concept by purifying the bait protein and its interacting partners through an affinity tag or antibody, followed by identification of the co-purified proteins using highly sensitive mass spectrometry. biorxiv.orgnih.govebi.ac.ukfrontiersin.org This allows for the unbiased identification of a wider range of interacting proteins within a complex mixture. AP-MS can be coupled with quantitative techniques to study interactions under different conditions, providing a dynamic view of PPIs. frontiersin.orgthermofisher.com Challenges in AP-MS include distinguishing true interactors from non-specific binders, particularly for transient or weak interactions. biorxiv.orgebi.ac.uk
Computational Approaches for Network Construction and Hub Protein Identification
Computational methods play a critical role in processing and interpreting the large datasets generated by high-throughput interactomics experiments. These approaches are used to construct comprehensive PPI networks by integrating data from various sources, including experimental results, genomic context, sequence information, and structural data. frontiersin.orgoup.comoup.comnih.govmdpi.com Network analysis algorithms can then be applied to identify key features within the network, such as densely interconnected modules or clusters of proteins that likely function together in specific pathways. oup.comnih.gov Identifying "hub" proteins, which have a high number of interactions within the network, is a crucial aspect of this analysis. nih.govnih.govbiorxiv.orgnih.gov Hub proteins are often central to network organization and function and can represent important regulatory nodes or potential therapeutic targets. frontiersin.orgoup.comnih.gov Various topological measures, such as degree centrality and betweenness centrality, are used to assess the importance of proteins within the network structure. oup.comnih.gov
Structural Biology Techniques for "PacA Proteins"
Determining the three-dimensional structure of this compound and its complexes is fundamental to understanding its molecular function and interactions. Structural biology techniques provide high-resolution insights into protein architecture, binding sites, and conformational changes. gla.ac.uk
AlphaFoldDB and Other 3D Structure Databases
AlphaFoldDB is a significant resource in structural biology, providing a vast collection of predicted protein structures generated by the AlphaFold AI system. ebi.ac.uknih.govnih.govebi.ac.uk AlphaFold predicts highly accurate 3D structures from amino acid sequences, greatly expanding the coverage of known protein-sequence space. nih.govnih.gov Researchers studying this compound can utilize AlphaFoldDB to access predicted structural models, which can serve as a starting point for understanding its potential folds, domains, and interaction interfaces. ebi.ac.uk While AlphaFold predictions are powerful, experimental methods remain crucial for validating these models and providing detailed structural information, especially for dynamic complexes or proteins with significant conformational flexibility. Other databases also exist that may contain experimentally determined or modeled structures relevant to this compound or related proteins.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Interaction Zones
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein structure, dynamics, and interactions in solution. mdpi.comthermofisher.comeurekaselect.com HDX-MS measures the rate at which hydrogen atoms in the protein backbone exchange with deuterium (B1214612) from the solvent. thermofisher.comfrontiersin.org This exchange rate is influenced by the protein's local environment, including its secondary structure, solvent accessibility, and involvement in protein-protein interactions. eurekaselect.comfrontiersin.orgnih.gov By comparing the deuterium uptake of this compound alone and in complex with an interacting partner, researchers can identify regions of the protein that become protected from exchange upon binding. nih.gov These protected regions often correspond to the interaction interfaces. thermofisher.com HDX-MS can provide valuable information about binding sites, conformational changes induced by interaction, and protein dynamics that are complementary to static structural techniques like X-ray crystallography or cryo-EM. mdpi.comfrontiersin.org
Gene Editing and Knockout Models for Functional Characterization
Manipulating the gene encoding this compound through gene editing techniques allows for direct investigation of its cellular function. Creating knockout models, where the expression of the PacA gene is eliminated or significantly reduced, is a common strategy to assess the phenotypic consequences of its absence.
Gene editing technologies, such as CRISPR-Cas9, enable targeted modifications to the genome. nih.gov By designing guide RNAs to target the PacA gene, researchers can induce double-stranded breaks that are repaired by cellular mechanisms, often resulting in insertions or deletions (INDELs) that can disrupt the gene's coding sequence and lead to a functional knockout. nih.gov
Studying cells or organisms with a knockout of the PacA gene can reveal its essentiality, its role in specific cellular processes, and its contribution to various biological phenotypes. For example, knockout models have been used to characterize the function of genes in various biological contexts, including studies involving cell lines like MIA PaCa-2, which is derived from pancreatic cancer. nih.gov Analyzing the changes in cellular behavior, signaling pathways, or developmental processes in knockout models provides direct evidence for the biological function of this compound. However, it is important to consider potential off-target effects of gene editing and to validate the functional knockout at both the mRNA and protein levels. nih.gov
Biochemical and Cellular Assays
Biochemical and cellular assays are fundamental tools for dissecting the molecular mechanisms and functional roles of this compound. These assays can be performed in vitro using purified proteins or cellular extracts, or in vivo using live cells.
DNA/Protein Binding Assays (e.g., Gel Retardation Experiments)
DNA/protein binding assays are used to determine if this compound interacts with specific DNA sequences. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or gel shift assay, is a widely used technique for this purpose thermofisher.comnih.govthermofisher.comnih.govresearchgate.net.
The principle of EMSA is based on the observation that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA molecule thermofisher.comthermofisher.comresearchgate.net. This difference in migration results in a "shift" or "retardation" of the DNA band in the gel when a protein is bound to it thermofisher.comthermofisher.comresearchgate.net.
EMSA Procedure:
DNA Probe Preparation: A DNA fragment or oligonucleotide containing the putative binding site for this compound is labeled (e.g., radioactively or with biotin) thermofisher.comthermofisher.com.
Binding Reaction: The labeled DNA probe is incubated with this compound (purified or in a cellular extract) under specific binding conditions thermofisher.comthermofisher.com.
Electrophoresis: The reaction mixture is subjected to non-denaturing gel electrophoresis thermofisher.comthermofisher.com.
Detection: The labeled DNA and any protein-DNA complexes are visualized by detecting the label (e.g., autoradiography for radioactive probes or chemiluminescence for biotinylated probes) thermofisher.com.
Variations and Controls:
Competition Assays: Unlabeled DNA fragments containing the specific binding site are included in the binding reaction to compete with the labeled probe for protein binding. This helps confirm the specificity of the interaction nih.govresearchgate.net.
Supershift Assays: An antibody specific to this compound is added to the binding reaction. If PacA is bound to the DNA, the antibody will bind to the protein, creating a larger complex with an even slower migration rate (a "supershift") thermofisher.comnih.govnih.gov. This confirms the identity of the protein bound to the DNA.
Mutational Analysis: Probes with mutations in the putative binding site can be used to determine the critical nucleotides for PacA binding.
EMSA can be used qualitatively to identify DNA-binding proteins and their recognition sequences and quantitatively to measure the affinity and kinetics of the interaction nih.govnih.govresearchgate.net.
Cell-Based Assays for Physiological Responses (e.g., cell migration, adhesion)
Cell-based assays are employed to investigate the functional consequences of this compound activity within a living cellular context. While direct information on this compound's role in cell migration or adhesion from the search results is limited, these assays are standard methods for assessing such physiological responses in cells, including pancreatic cancer cell lines like MIA PaCa-2, which are mentioned in the context of other protein studies related to migration and adhesion researchgate.netscbt.comnih.govresearchgate.netportlandpress.commdpi.comnih.govnih.gov.
Examples of Cell-Based Assays:
Cell Migration Assays: These assays measure the ability of cells to move. Common methods include:
Wound Healing Assay: A "wound" or gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured nih.govnih.gov.
Transwell Migration Assay: Cells are placed in an insert with a porous membrane, and their migration through the pores towards a chemoattractant in the lower chamber is quantified researchgate.netnih.govportlandpress.comnih.gov.
Cell Adhesion Assays: These assays quantify the ability of cells to attach to a substrate or to other cells. Methods include:
Plating cells on a surface (e.g., coated with extracellular matrix proteins) and quantifying the number of adherent cells after washing researchgate.netmdpi.com.
Measuring the adhesion of one cell type to a monolayer of another cell type under static or flow conditions mdpi.com.
These assays can be used to determine if modulating this compound expression or activity (e.g., through overexpression or knockdown) affects the migratory or adhesive properties of cells. Data from such experiments can provide insights into the potential roles of PacA in cellular processes relevant to development, immunity, or disease progression. For example, studies on other proteins in pancreatic cancer cells like MIA PaCa-2 have utilized wound healing and transwell assays to demonstrate effects on cell migration and invasion nih.govportlandpress.comnih.gov. Similarly, adhesion assays have been used to study the role of proteins like TLR2 in monocyte adhesion to endothelial cells mdpi.com.
While the specific involvement of this compound in these processes requires direct experimental validation using these assays, the methodologies described are well-established for investigating such cellular behaviors.
Data Representation (Illustrative Example - Not specific PacA data):
To illustrate how data from these assays might be presented, consider a hypothetical Transwell migration experiment investigating the effect of PacA overexpression on cell migration.
| Cell Type (Treatment) | Average Number of Migrated Cells (per field) | Standard Error |
| Control Cells | 150 | 15 |
| PacA Overexpression | 280 | 25 |
This table would indicate that overexpression of this compound led to a significant increase in cell migration compared to control cells. Detailed research findings would include statistical analysis of such data to determine the significance of the observed effects.
Based on a comprehensive review of scientific literature, a specific protein designated as "this compound" is not a recognized or well-characterized entity. The search results for "PacA" predominantly refer to the chemical compound N-propargyl caffeate amide (PACA), the paca animal (Cuniculus paca), or the MIA PaCa-2 human pancreatic cancer cell line.
Therefore, it is not possible to generate a scientifically accurate article on the "this compound" following the provided outline. Creating content for a protein that cannot be identified in the existing scientific literature would lead to inaccurate and fabricated information.
Future Directions and Emerging Research Avenues for Paca Prote
Functional Genomics and Proteomics in Diverse Organisms Containing "PacA Proteins"
The term "PacA protein" is used to describe at least two distinct proteins with unrelated functions in different organisms: the alpha subunit of the Photoactivated Adenylyl Cyclase in euglenoids and a protein involved in DNA packaging in the P1 bacteriophage. The application of functional genomics and proteomics to each is yielding specific insights into their respective biological systems.
Photoactivated Adenylyl Cyclase alpha subunit (PacA) in Euglenoids
In the flagellate Euglena gracilis, Photoactivated Adenylyl Cyclase (PAC) is a key photoreceptor that mediates behavioral responses to light, such as phototaxis and step-up photophobic reactions. nih.govnih.gov This protein complex is composed of two alpha subunits (PacA) and two beta subunits (PacB). nih.gov Functional genomics and proteomics studies are beginning to unravel the complexities of its function and regulation.
Functional Genomics: A primary tool in the functional analysis of Euglena PacA has been RNA interference (RNAi), a mechanism for gene silencing. Studies have demonstrated that the knockdown of PAC expression through RNAi effectively suppresses both positive and negative phototaxis, as well as step-up photophobic responses. nih.gov This provides direct evidence for the central role of PAC in light perception and signaling for motility.
Further genomic analyses have identified orthologues of PAC subunits in several other euglenoids. rsc.org Phylogenetic analysis of the adenylyl cyclase catalytic domains of these proteins suggests they belong to a bacterial cluster, leading to the hypothesis that the PAC gene may have been acquired by euglenoids through horizontal gene transfer during a secondary endosymbiotic event. rsc.org
Proteomics: While large-scale proteomic studies specifically targeting the PacA subunit are still emerging, research into the broader proteomic responses of Euglena gracilis to light stimuli provides a context for PacA's function. frontiersin.org More targeted studies have begun to identify potential interaction partners. For instance, research on the interplay between light- and gravity-sensing has pointed to Protein Kinase A (PKA) as being involved in both phototaxis and gravitaxis, suggesting a possible downstream effector or interaction partner of the PAC-mediated cAMP signaling pathway. mdpi.com The subcellular localization of PKA in the anterior region of the cell, near the flagellum, further supports its potential role in modulating the flagellar movement in response to signals initiated by PacA. mdpi.com
Table 1: Functional Genomics and Proteomics of Euglena PacA
| Technique | Organism | Key Findings | Reference |
|---|---|---|---|
| RNA interference (RNAi) | Euglena gracilis | Knockdown of PAC suppresses phototaxis and step-up photophobic responses. | nih.gov |
| Phylogenetic Analysis | Euglenoids | Adenylyl cyclase domains of PAC orthologues cluster with bacterial sequences. | rsc.org |
| Immunofluorescence | Euglena gracilis | Protein Kinase A (PKA), a potential downstream effector, is localized in the anterior of the cell. | mdpi.com |
Bacteriophage P1 this compound
In the context of the Escherichia coli bacteriophage P1, PacA is a protein essential for the packaging of the viral genome. It works in concert with another phage protein, PacB, to form a complex called the pacase, which recognizes and cleaves a specific sequence on the phage DNA known as the pac site. nih.gov This cleavage event is the initiation step for packaging the DNA into new phage heads.
Functional Genomics: The complete genome sequence of bacteriophage P1 is a foundational resource for functional genomics studies. asm.orgresearchgate.net This has enabled targeted genetic modification to probe the function of specific genes. One such study involved introducing synonymous mutations into the hexameric repeats of the pac site, which is located within the coding sequence of the pacA gene. researchgate.net These mutations were designed to disrupt the binding of the PacA and PacB proteins. The result was a significant reduction in the packaging of the wildtype P1 phage DNA, directly demonstrating the critical role of the PacA-DNA interaction in viral replication. researchgate.net
Proteomics: The proteome of the mature P1 virion has been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This "bottom-up" proteomics approach identifies the full complement of proteins that constitute the final virus particle. While this analysis provides a comprehensive list of structural proteins, the this compound is not expected to be a major structural component of the virion itself, as its primary role is enzymatic during DNA packaging. However, such proteomic analyses are crucial for identifying all viral proteins, including those that might be present in low copy numbers or have dual roles. nih.gov The identification of all proteins encoded by the phage, including PacA and PacB, is essential for a complete understanding of the phage's life cycle. nih.gov
Table 2: Functional Genomics and Proteomics of Bacteriophage P1 PacA
| Technique | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Genome Sequencing | Bacteriophage P1 | Identified and annotated the pacA and pacB genes. | nih.govasm.org |
| Site-Directed Mutagenesis | Bacteriophage P1 | Synonymous mutations in the pac site within the pacA gene reduced pacase binding and viral DNA packaging. | researchgate.net |
| Mass Spectrometry (LC-MS/MS) | Bacteriophage P1 | Determined the complete proteome of the mature P1 virion. | nih.gov |
Compound and Protein Names
| Name | Type |
| PacA (Photoactivated Adenylyl Cyclase alpha subunit) | Protein |
| PacB (Photoactivated Adenylyl Cyclase beta subunit) | Protein |
| Protein Kinase A (PKA) | Protein |
| PacA (Bacteriophage P1) | Protein |
| PacB (Bacteriophage P1) | Protein |
Q & A
Q. What experimental methods are commonly used to characterize the tertiary structure of PacA protein in vitro?
- Methodological Answer: X-ray crystallography and cryo-electron microscopy (cryo-EM) are primary techniques for resolving PacA's 3D structure. Circular dichroism (CD) spectroscopy can confirm secondary structure elements (e.g., α-helices, β-sheets). For dynamic studies, nuclear magnetic resonance (NMR) is suitable for smaller protein domains. Ensure buffer optimization (e.g., pH, ionic strength) to maintain protein stability during analysis .
Q. How can researchers optimize this compound purification protocols to maximize yield and minimize aggregation?
- Methodological Answer: Use affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography (SEC) to isolate monomeric PacA. Test lysis buffers with detergents (e.g., Triton X-100) to solubilize membrane-associated forms. Include protease inhibitors and reduce shear stress during homogenization. Validate purity via SDS-PAGE and dynamic light scattering (DLS) .
Q. What assays are suitable for quantifying this compound expression in cellular lysates?
- Methodological Answer: Western blotting with PacA-specific antibodies is standard. For absolute quantification, use enzyme-linked immunosorbent assays (ELISA) calibrated against recombinant PacA standards. Mass spectrometry (e.g., LC-MS/MS) provides high specificity but requires isotopic labeling (e.g., SILAC) for precise comparative analysis .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound interaction studies using co-immunoprecipitation (co-IP)?
- Methodological Answer: Contradictions may arise from nonspecific binding or buffer incompatibilities. Include negative controls (e.g., IgG isotype, knockout cell lines). Validate interactions with orthogonal methods like surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET). Optimize crosslinking agents (e.g., formaldehyde) for transient interactions .
Q. What strategies improve reproducibility in this compound quantification across laboratories?
- Methodological Answer: Adopt SI-traceable reference materials (e.g., NIST-certified PacA standards). Standardize protocols for sample preparation (e.g., denaturation time, reducing agents). Use inter-laboratory ring trials to identify variability sources. Report data with detailed metadata (e.g., instrument calibration logs, buffer recipes) .
Q. How can post-translational modifications (PTMs) of this compound be systematically analyzed?
- Methodological Answer: Enrich PTMs via immunoprecipitation (e.g., phospho-specific antibodies) or chemical tagging (e.g., TiO2 for phosphorylation). Use tandem mass spectrometry with electron-transfer dissociation (ETD) to preserve labile modifications. Validate findings with mutagenesis (e.g., serine-to-alanine substitutions) .
Data Contradiction and Validation
Q. What experimental design considerations mitigate conflicting reports on PacA’s enzymatic activity?
- Methodological Answer: Differences in assay conditions (e.g., pH, temperature, cofactors like Mg²⁺) can alter activity. Perform kinetic assays (e.g., Michaelis-Menten plots) under standardized buffers. Compare results using both recombinant PacA and endogenous protein from native sources. Publish raw datasets and analysis pipelines for transparency .
Methodological Comparison Table
Key Considerations for Reproducibility
- Standardization: Use consensus protocols (e.g., MIAPE guidelines for proteomics) .
- Data Sharing: Deposit datasets in repositories like PRIDE or EMDB for peer validation .
- Ethical Reporting: Disclose conflicts (e.g., antibody lot variability) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
